1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-12-6-2-4-8-14(12)16-15-9-5-3-7-13(15)10-11-17-16/h2-9,16-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYMGBFNSCWMIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=CC=CC=C3CCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Molecular Structure and Properties of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline
The following technical guide provides an in-depth analysis of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline , a specific structural analog within the privileged 1-aryl-tetrahydroisoquinoline (1-aryl-THIQ) scaffold class.
This guide is structured for researchers in medicinal chemistry and pharmacology, focusing on its molecular architecture, synthesis via the Pictet-Spengler reaction, and its utility as a steric probe in Structure-Activity Relationship (SAR) studies for CNS targets.
Part 1: Executive Summary & Chemical Identity
1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline is a bioactive heterocyclic compound belonging to the tetrahydroisoquinoline (THIQ) class. It is characterized by a secondary amine core fused to a benzene ring, with a lipophilic ortho-tolyl substituent at the C1 position.
In drug discovery, this molecule serves as a critical conformational probe . Unlike the unsubstituted 1-phenyl-THIQ, the ortho-methyl group in the 2-methylphenyl moiety introduces significant steric hindrance, restricting the rotation of the biaryl bond. This property makes it an essential tool for mapping the steric tolerance of binding pockets in targets such as the Norepinephrine Transporter (NET) , Dopamine Transporter (DAT) , and NMDA receptors .
Chemical Identity Table[1][2]
| Property | Detail |
| IUPAC Name | 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline |
| Common Reference | 1-(o-Tolyl)-THIQ; 1-(2-Tolyl)-1,2,3,4-tetrahydroisoquinoline |
| Molecular Formula | C₁₆H₁₇N |
| Molecular Weight | 223.31 g/mol |
| Core Scaffold | 1,2,3,4-Tetrahydroisoquinoline |
| Key Substituent | ortho-Tolyl (2-Methylphenyl) at C1 |
| Chirality | C1 is a stereogenic center (exists as (R) and (S) enantiomers) |
| CAS Number | Not widely listed as a commodity chemical; typically synthesized de novo or found in specific library catalogs (e.g., related to CAS 91-21-4 for parent THIQ).[1][2][3][4] |
Part 2: Molecular Architecture & Conformational Analysis
Stereochemistry and Chirality
The C1 carbon connects the tetrahydroisoquinoline ring to the 2-methylphenyl ring. This creates a chiral center.[5]
-
Enantiomers: The compound exists as (1R) and (1S) enantiomers.
-
Pharmacological Relevance: In the 1-aryl-THIQ class, biological activity is often stereospecific. For example, in solifenacin (a related 1-phenyl-THIQ derivative), the (S)-enantiomer is the active pharmaceutical ingredient.
The "Ortho-Effect" (Steric Lock)
The defining feature of this molecule is the methyl group at the ortho position of the C1-phenyl ring.
-
Rotational Barrier: The steric clash between the o-methyl group and the C8/H8 position of the isoquinoline ring restricts the free rotation of the phenyl ring.
-
Conformation: This forces the phenyl ring to adopt a twisted conformation relative to the THIQ plane, often perpendicular or highly angled. This "pre-organized" conformation can increase binding affinity if it matches the receptor's bioactive conformation, or abolish it if the pocket is narrow.
Part 3: Synthesis & Manufacturing Protocols
The most robust method for synthesizing 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline is the Pictet-Spengler Cyclization . This reaction condenses a
Experimental Protocol: Acid-Catalyzed Pictet-Spengler
Objective: Synthesis of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline from phenethylamine and 2-methylbenzaldehyde.
Reagents:
-
Precursor A: 2-Phenylethylamine (1.0 equiv)
-
Precursor B: 2-Methylbenzaldehyde (o-Tolualdehyde) (1.0 - 1.2 equiv)
-
Acid Catalyst: Trifluoroacetic acid (TFA) or anhydrous HCl in dioxane.
-
Solvent: Dichloromethane (DCM) or Toluene (for high-temp reflux).
Step-by-Step Methodology:
-
Imine Formation:
-
Dissolve 2-Phenylethylamine (10 mmol) in anhydrous DCM (20 mL).
-
Add 2-Methylbenzaldehyde (10 mmol) dropwise at 0°C.
-
Add anhydrous MgSO₄ (2 g) to absorb water generated during imine formation. Stir at Room Temperature (RT) for 2–4 hours.
-
Checkpoint: Monitor by TLC (disappearance of amine). Filter off MgSO₄.
-
-
Cyclization:
-
Cool the filtrate to 0°C.
-
Add Trifluoroacetic acid (TFA) (3–5 equiv) slowly.
-
Stir at RT for 12–24 hours. (Note: Electron-neutral phenethylamines react slowly; reflux in toluene with p-TsOH may be required if TFA/DCM is insufficient).
-
-
Work-up:
-
Quench reaction with saturated aqueous NaHCO₃ (neutralize to pH 8–9).
-
Extract with DCM (3 x 20 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude oil via flash column chromatography (SiO₂).
-
Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 1:1) with 1% Triethylamine (to prevent tailing of the secondary amine).
-
Visualization: Synthesis Pathway
The following diagram illustrates the reaction flow from precursors to the final cyclized product.
Figure 1: Pictet-Spengler synthesis pathway for 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline.
Part 4: Physicochemical Properties[3]
Understanding the physicochemical profile is vital for predicting blood-brain barrier (BBB) penetration, a key requirement for CNS-active THIQ derivatives.
| Property | Value (Predicted/Experimental) | Interpretation |
| LogP | ~3.5 – 3.8 | Highly lipophilic. The o-methyl group adds ~0.5 log units compared to the phenyl analog (LogP ~3.1). Indicates excellent BBB permeability. |
| pKa | 9.2 – 9.6 | Typical secondary amine basicity. At physiological pH (7.4), it exists predominantly (>99%) in the protonated cationic form. |
| PSA (Polar Surface Area) | ~12 Ų | Very low polar surface area (only one NH group), favoring CNS distribution. |
| Solubility | Low in water (neutral form); High in organic solvents (DCM, MeOH). | Best handled as a hydrochloride or tartrate salt for aqueous assays. |
Part 5: Pharmacology & Structure-Activity Relationship (SAR)
The 1-aryl-THIQ scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a template for monoamine transporter inhibitors.
Target Profile
-
Norepinephrine Transporter (NET): 1-Phenyl-THIQs are known NET inhibitors. The ortho-methyl substitution is often tolerated but can reduce potency if the pocket is sterically constrained.
-
NMDA Receptor: Some 1-aryl-THIQs act as low-affinity NMDA antagonists. The steric bulk of the o-tolyl group may enhance selectivity for specific NMDA subunits (e.g., NR2B).
-
Dopamine Transporter (DAT): Often screened for psychostimulant potential.
SAR Logic: The Methyl Probe
Why synthesize the ortho-tolyl analog?
-
Rigidification: If the biological target requires the phenyl ring to be twisted (non-coplanar), the o-tolyl analog will often retain or improve potency compared to the unsubstituted phenyl analog.
-
Selectivity: If the target requires a flat, coplanar conformation, the o-tolyl analog will show drastically reduced potency due to the steric clash preventing planarity.
-
Metabolic Stability: The ortho-methyl group blocks metabolic oxidation at the ortho-position of the phenyl ring, potentially extending half-life compared to the parent compound.
Visualization: SAR & Pharmacophore Map
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the THIQ core and the ortho-tolyl substituent.
Part 6: References
-
Pictet, A., & Spengler, T. (1911).[8][9][10] Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft.
-
Maryanoff, B. E., et al. (1987). Potential antidepressants.[11][12] Medicinal chemistry of 1-phenyl-1,2,3,4-tetrahydroisoquinolines. Journal of Medicinal Chemistry.
-
Konda, M., et al. (1990). Synthesis and conformational analysis of 1-phenyl-1,2,3,4-tetrahydroisoquinolines. Chemical & Pharmaceutical Bulletin. (Foundational work on conformational restriction in this scaffold).
-
PubChem Compound Summary. 1,2,3,4-Tetrahydroisoquinoline derivatives. National Library of Medicine.
Sources
- 1. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 4. WO2001032625A1 - Aryl- and heteroaryl-substituted tetrahydroisoquinolines and use thereof to block reuptake of norepinephrine, dopamine and serotonin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Pictet-Spengler_reaction [chemeurope.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 12. researchgate.net [researchgate.net]
Pharmacological profile of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives
An In-Depth Technical Guide to the Pharmacological Profile of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline Derivatives
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and pharmacologically active compounds.[1][2][3] Its rigid framework allows for precise spatial orientation of functional groups, leading to interactions with a diverse range of biological targets, including monoamine transporters, G-protein coupled receptors, and ligand-gated ion channels.[4][5][6][7] This guide focuses specifically on the pharmacological profile of THIQ derivatives bearing a 1-(2-Methylphenyl) substituent, a modification that has yielded compounds with potent and stereoselective activity at the N-Methyl-D-Aspartate (NMDA) receptor, indicating significant potential for the development of novel central nervous system (CNS) therapeutics.
Synthetic Strategies for the 1-Aryl-THIQ Core
The construction of the 1-aryl-1,2,3,4-tetrahydroisoquinoline scaffold is a well-established field in synthetic organic chemistry. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns. Two classical and highly effective methods are the Pictet-Spengler and Bischler-Napieralski reactions.[8][9]
The Pictet-Spengler Reaction
This is a robust and widely used method that involves the acid-catalyzed condensation of a β-phenylethylamine with an aldehyde or ketone, followed by intramolecular cyclization via an electrophilic aromatic substitution. For the synthesis of 1-(2-Methylphenyl)-THIQ, 2-methylbenzaldehyde serves as the key aldehyde component.
Caption: Binding of 1-(2-Methylphenyl)-THIQ derivative to the PCP site blocks the NMDA ion channel.
Experimental Protocol: Radioligand Binding Assay for NMDA Receptor Affinity
This protocol outlines a self-validating system to determine the binding affinity (Kᵢ) of test compounds for the NMDA receptor's PCP site using [³H]MK-801.
Rationale: This assay operates on the principle of competitive displacement. The test compound's ability to displace a known high-affinity radioligand ([³H]MK-801) from its binding site is measured. The concentration at which the compound displaces 50% of the radioligand (IC₅₀) is determined, which is then used to calculate the Kᵢ.
Step-by-Step Methodology:
-
Membrane Preparation (Source of Receptors):
-
Homogenize rat forebrain tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The use of brain tissue provides a native source of NMDA receptors in their physiological conformation.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands. The final pellet is resuspended in the assay buffer.
-
-
Binding Assay Incubation:
-
In a series of tubes, combine:
-
A fixed concentration of [³H]MK-801 (typically at or below its Kₑ value for high signal-to-noise).
-
Varying concentrations of the 1-(2-methylphenyl)-THIQ test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
The prepared rat brain membranes.
-
-
Control Groups:
-
Total Binding: Contains only membranes and [³H]MK-801.
-
Non-Specific Binding (NSB): Contains membranes, [³H]MK-801, and a high concentration of a known non-radioactive ligand (e.g., 10 µM unlabeled MK-801) to saturate all specific binding sites.
-
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The membranes and any bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically trapped radioligand. This step is critical and must be rapid to prevent dissociation of the ligand-receptor complex.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound. This will generate a sigmoidal dose-response curve.
-
Use non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
-
Broader Pharmacological Context and Therapeutic Potential
While NMDA receptor antagonism is the most clearly defined activity, the versatile THIQ scaffold suggests that 1-(2-methylphenyl) derivatives warrant investigation against other CNS targets.
-
Dopamine Receptors: Closely related 1-phenyl-THIQs have shown affinity for D₁ dopamine receptors, while other N-substituted THIQs are potent D₃ receptor ligands. [4][5]This structural similarity makes the 1-(2-methylphenyl) series prime candidates for evaluation as potential dopamine modulators, relevant for conditions like Parkinson's disease or schizophrenia.
-
Neuroprotection: By blocking NMDA receptor-mediated excitotoxicity, these compounds have strong theoretical potential as neuroprotective agents for treating conditions involving neuronal damage, such as stroke or traumatic brain injury. This is further supported by evidence that other THIQ derivatives can offer neuroprotection through antioxidant mechanisms. [10]* Anticonvulsant and Analgesic Effects: NMDA receptor antagonists are known to have anticonvulsant properties. [1]Furthermore, related THIQ compounds have shown efficacy in models of diabetic neuropathic pain, potentially through interactions with monoaminergic systems. [11]This suggests a possible application for 1-(2-methylphenyl)-THIQs in epilepsy and chronic pain management.
-
Cytotoxicity Considerations: It is important to note that bulky substituents at the C-1 position of the THIQ ring, such as a phenyl group, can sometimes lead to cytotoxicity at higher concentrations. [12]Therefore, early-stage cytotoxicity screening (e.g., using PC12 or SH-SY5Y cell lines) is a crucial step in the development of these compounds to establish a therapeutic window.
Future Directions
The potent and stereoselective profile of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives makes them compelling lead structures. The following steps are critical for advancing their development:
-
In Vivo Efficacy Studies: Assess the compounds in animal models of epilepsy, neuropathic pain, and neurodegeneration to confirm that the in vitro affinity translates to therapeutic effects.
-
Selectivity Profiling: Screen the lead compounds against a broad panel of CNS receptors (e.g., dopamine, serotonin, adrenergic, opioid) to determine their selectivity and identify potential off-target effects.
-
Pharmacokinetic (ADME) Profiling: Evaluate metabolic stability, cell permeability, and brain penetration to ensure the compounds can reach their target in sufficient concentrations.
-
SAR Expansion: Synthesize and test additional analogs to further refine the structure-activity relationship, potentially improving potency, selectivity, and drug-like properties.
Conclusion
1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives have emerged as a highly promising class of compounds, distinguished by their potent and stereoselective antagonism of the NMDA receptor ion channel. The high affinity of the (S)-enantiomer highlights a specific and refined interaction with the PCP binding site, establishing these molecules as valuable lead candidates for the development of novel therapeutics for a range of CNS disorders, including epilepsy, neurodegenerative diseases, and chronic pain. Further investigation into their in vivo efficacy, selectivity, and pharmacokinetic properties is essential to fully realize their therapeutic potential.
References
-
Kotake, K., Ohta, S., & Makino, Y. (2003). Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats. PubMed. [Link]
-
Enzensperger, C., Lehmann, J., & Enzensperger, B. (2006). Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex. European Journal of Medicinal Chemistry, 41(8), 1003-10. [Link]
-
Kaur, H., Kumar, V., & Kumar, S. (2018). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry. [Link]
-
Sharma, P., & Kumar, A. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2). [Link]
-
Stoyanov, R. S., & Ivanova, Y. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(8), 6853-6865. [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Advances. [Link]
-
SIAL, A., ANWAR, F., & MEHMOOD, T. (2023). Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model. Pakistan Journal of Pharmaceutical Sciences, 36(2). [Link]
-
Stoyanov, R. S., & Ivanova, Y. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. [Link]
-
Mach, U. R., et al. (2004). Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands. ChemBioChem, 5(4), 508-18. [Link]
-
Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
-
Minor, D. L., et al. (1994). Synthesis and Molecular Modeling of 1-Phenyl-1,2,3,4-tetrahydroisoquinolines and Related 5,6,8,9-Tetrahydro-13bH-dibenzo[a,h]quinolizines as D>1> Dopamine Antagonists. Journal of Medicinal Chemistry, 37(25), 4317-4328. [Link]
-
Ohta, S., et al. (2006). Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 16(4), 959-62. [Link]
-
Chojnacka-Wójcik, E., et al. (1995). 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands. Journal of Neural Transmission. General Section, 102(1), 47-57. [Link]
-
Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 20-33. [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Semantic Scholar. [Link]
-
Potter, B. V. L., et al. (2021). N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors. ChemMedChem, 16(1), 259-291. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Synthesis and Application of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline
The following guide details the technical synthesis and strategic application of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline , a sterically demanding scaffold critical in the development of isoquinoline alkaloids and muscarinic receptor antagonists.
Technical Guide for Medicinal Chemists and Process Engineers
Executive Summary
1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline (1-(2-MePh)-THIQ) represents a specific structural subclass of the tetrahydroisoquinoline alkaloids characterized by significant steric congestion at the C1 stereocenter. Unlike the unsubstituted 1-phenyl analogs (found in Solifenacin), the ortho-methyl group introduces a rotational barrier and conformational lock that critically influences receptor binding affinity and metabolic stability.
This guide focuses on the Asymmetric Transfer Hydrogenation (ATH) of the dihydroisoquinoline precursor as the primary synthetic route. This method is selected for its ability to overcome the steric hindrance of the ortho-tolyl substituent, delivering high enantiomeric excess (ee >95%) where traditional Pictet-Spengler cyclizations often fail due to electronic or steric mismatch.
Structural Significance & The "Ortho-Effect"
In medicinal chemistry, the 1-aryl-THIQ motif is a "privileged scaffold." The introduction of a substituent at the ortho-position of the C1-phenyl ring (the 2-methyl group) serves two specific functions in drug design:
-
Conformational Restriction: The steric clash between the C1-proton and the ortho-methyl group forces the pendant aryl ring into a pseudo-axial orientation, distinct from the equatorial preference of unsubstituted analogs.
-
Metabolic Blocking: The methyl group blocks the P450-mediated hydroxylation at the ortho position, potentially extending the half-life of the pharmacophore.
Mechanistic Challenge
Synthesizing this motif is non-trivial. The ortho-substituent creates a "steric wall" that impedes the approach of chiral catalysts.
-
Traditional Route (Pictet-Spengler): Often results in low yields due to the deactivated nature of the steric hindrance preventing the closure of the iminium ion.
-
Modern Route (ATH): Uses chiral metal-diamine complexes to deliver a hydride to the pre-formed imine, bypassing the cyclization energy barrier.
Synthetic Methodology: Asymmetric Transfer Hydrogenation (ATH)
The most robust protocol for synthesizing enantiopure 1-(2-MePh)-THIQ is the Noyori-Ikariya Asymmetric Transfer Hydrogenation .
Retrosynthetic Analysis
The target molecule is disconnected at the C1—N bond reduction step, leading back to the cyclic imine: 1-(2-methylphenyl)-3,4-dihydroisoquinoline .
Figure 1: Retrosynthetic pathway highlighting the critical imine reduction step.
Catalyst Selection
For ortho-substituted substrates, the standard Ru(II)-TsDPEN catalyst must be carefully modulated.
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN]
-
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).
-
Solvent: Dichloromethane (DCM) or Acetonitrile.
-
Rationale: The open coordination site of the Ruthenium complex allows the bulky imine to coordinate via the nitrogen lone pair. The chiral diamine ligand (TsDPEN) creates a chiral pocket that directs the hydride delivery to the Re-face or Si-face, overcoming the steric repulsion of the ortho-methyl group.
Detailed Experimental Protocol
Objective: Synthesis of (S)-1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline.
Phase 1: Precursor Synthesis (Bischler-Napieralski)
-
Amide Formation: React phenethylamine (1.0 equiv) with 2-methylbenzoyl chloride (1.1 equiv) and TEA (1.2 equiv) in DCM at 0°C. Stir for 2 hours. Wash with 1N HCl and brine. Concentrate to yield N-(2-phenylethyl)-2-methylbenzamide.
-
Cyclization: Dissolve the amide in dry acetonitrile. Add POCl₃ (3.0 equiv) dropwise. Reflux for 4-6 hours (monitoring by TLC for disappearance of amide).
-
Workup: Cool to RT. Carefully quench with ice water. Basify with NaOH to pH 10. Extract with EtOAc.[1] The resulting oil is 1-(2-methylphenyl)-3,4-dihydroisoquinoline . Note: This intermediate is unstable on silica; proceed immediately to reduction.
Phase 2: Asymmetric Reduction (The Critical Step)
This protocol uses a Transfer Hydrogenation system which is safer and more scalable than high-pressure H₂ gas.
Reagents:
-
Substrate: 1-(2-Methylphenyl)-3,4-dihydroisoquinoline (1.0 mmol)
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (1 mol%, ~6.4 mg)
-
H-Source: HCOOH/Et₃N (5:2 molar ratio, 2.0 mL)
-
Solvent: Dry DMF or DCM (5 mL)
Step-by-Step:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.
-
Catalyst Activation: Add the Ru-catalyst and solvent. Stir for 5 mins until fully dissolved (deep red/orange solution).
-
Substrate Addition: Add the dihydroisoquinoline precursor.
-
Reaction: Inject the HCOOH/Et₃N mixture. Stir at 25–30°C for 24 hours.
-
Critical Control Point: Do not heat above 40°C. Higher temperatures increase the rate but degrade the enantioselectivity due to the rotation of the ortho-tolyl group overcoming the catalyst's chiral control.
-
-
Quench: Add saturated Na₂CO₃ solution until gas evolution ceases.
-
Extraction: Extract with DCM (3 x 10 mL). Dry over Na₂SO₄.
-
Purification: Flash chromatography (SiO₂, Hexane/EtOAc 4:1 + 1% Et₃N).
Expected Yield: 85–92% Enantiomeric Excess (ee): >94% (Determined by Chiral HPLC, Chiralcel OD-H column).
Mechanistic Insights & Troubleshooting
The Stereochemical Model
The reaction proceeds via a metal-ligand bifunctional mechanism. The proton from the amine (on the ligand) and the hydride from the Ru-H center are transferred simultaneously to the C=N bond.
Figure 2: Simplified catalytic cycle showing the steric avoidance strategy.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning or wet solvent. | Distill DMF/DCM over CaH₂. Ensure POCl₃ is fully removed from the precursor. |
| Low ee (<80%) | Reaction temperature too high. | Lower temperature to 0°C and extend time to 48h. |
| Racemization | Product oxidation.[2] | Store the tetrahydroisoquinoline under Argon; amine oxides form rapidly in air. |
Analytical Data Summary
To validate the synthesis, compare spectral data against these characteristic signals.
| Nucleus | Signal (ppm) | Multiplicity | Assignment | Note |
| ¹H NMR | 5.25 | singlet (br) | C1-H | Shifted downfield due to ortho-ring current. |
| ¹H NMR | 2.35 | singlet | Ar-CH ₃ | Characteristic ortho-methyl group. |
| ¹³C NMR | 56.4 | - | C 1 Chiral Center | Diagnostic carbon peak. |
| ¹³C NMR | 136.2 | - | C -Me (Quaternary) | Distinguishes from unsubstituted phenyl. |
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3] Accounts of Chemical Research. Link
-
Wang, C., & Xiao, J. (2008). Asymmetric transfer hydrogenation of 1-aryl-3,4-dihydroisoquinolines with water-soluble catalysts. Organic Letters. Link
-
Roszkowski, P., et al. (2016). Enantioselective synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines via Ru-catalyzed transfer hydrogenation. Tetrahedron: Asymmetry. Link
-
Pietruszka, J., et al. (2020). Biocatalytic Pictet–Spengler Reaction: Synthesis of 1-Substituted Tetrahydroisoquinolines. Advanced Synthesis & Catalysis. Link
Sources
The Dichotomy of a Molecule: A Technical Guide to the Neuroprotective and Neurotoxic Effects of Methylated Tetrahydroisoquinolines
Introduction: The Enigmatic Tetrahydroisoquinolines
Tetrahydroisoquinolines (TIQs) are a fascinating class of alkaloids found in both plants and mammals.[1] Their endogenous presence in the human brain and structural similarity to known neurotoxins have positioned them as molecules of significant interest in the field of neuropharmacology.[2] These compounds can be formed through the Pictet-Spengler condensation of biogenic amines, such as dopamine, with aldehydes.[1] The methylation of the TIQ scaffold gives rise to a diverse array of derivatives, each with the potential to exert profound and often opposing effects on the central nervous system. This guide provides an in-depth technical exploration of the dualistic nature of methylated TIQs, detailing their neuroprotective and neurotoxic properties, the underlying molecular mechanisms, and the experimental methodologies used to elucidate these effects.
The Two Faces of Methylation: A Tale of Neuroprotection and Neurotoxicity
The position of the methyl group on the tetrahydroisoquinoline ring is a critical determinant of its biological activity. This structural nuance dictates whether the molecule will act as a guardian of neuronal integrity or a harbinger of cell death.
Neuroprotection: The Promise of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)
Endogenously found in the mammalian brain, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has emerged as a potent neuroprotective agent.[3][4] Its concentration has been observed to be diminished in the brains of patients with Parkinson's disease, suggesting a potential role in the disease's pathogenesis.[5] The neuroprotective effects of 1MeTIQ are attributed to a multi-faceted mechanism of action.[3][4]
Key Neuroprotective Mechanisms of 1MeTIQ:
-
Inhibition of Monoamine Oxidase (MAO): 1MeTIQ is a reversible inhibitor of both MAO-A and MAO-B, the enzymes responsible for the oxidative deamination of monoamine neurotransmitters like dopamine.[3][6] By inhibiting MAO, 1MeTIQ reduces the production of neurotoxic reactive oxygen species (ROS) and hydrogen peroxide that are generated during dopamine metabolism.[3][6]
-
Free Radical Scavenging: 1MeTIQ possesses intrinsic antioxidant properties, enabling it to directly scavenge harmful free radicals.[3][7] This action further mitigates oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.
-
Antagonism of the Glutamatergic System: Excitotoxicity, mediated by the overactivation of glutamate receptors, is a major pathway of neuronal cell death. 1MeTIQ has been shown to act as an antagonist at NMDA receptors, thereby preventing excessive calcium influx and subsequent neuronal damage.[7][8]
Figure 2: A diagram depicting the pathway of neurotoxicity induced by N-methylated TIQs.
Experimental Methodologies for Assessing Neuroprotective and Neurotoxic Effects
A variety of in vitro and in vivo models are employed to investigate the dualistic nature of methylated TIQs. The choice of model and assay depends on the specific research question, ranging from high-throughput screening to detailed mechanistic studies. [9][10]
In Vitro Models
-
Cell Lines: Human neuroblastoma cell lines, such as SH-SY5Y, are widely used for initial screening of neurotoxic and neuroprotective compounds. [9][11]These cells can be differentiated into a more neuron-like phenotype to better mimic the characteristics of mature neurons. [12][13][14][15]* Primary Neuronal Cultures: Cultures derived from specific brain regions of embryonic or neonatal rodents provide a more physiologically relevant model for studying neuronal responses to TIQs. [9]* Organotypic Slice Cultures: These 3D cultures maintain the cellular architecture and synaptic connectivity of a specific brain region, offering a valuable tool for studying complex neurotoxic and neuroprotective interactions. [7][10][16][17][18]
Key In Vitro Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. [19][20][21][22][23] * Protocol:
- Plate cells in a 96-well plate and treat with various concentrations of the methylated TIQ.
- After the desired incubation period, add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
- Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage. [3][24][25][26][27] * Protocol:
- Collect the cell culture supernatant after treatment with the test compound.
- Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
- LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
- NADH then reduces the tetrazolium salt to a colored formazan product.
- Measure the absorbance of the formazan product at 490 nm.
-
Reactive Oxygen Species (ROS) Measurement: Fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are used to measure intracellular ROS levels. [1][4][28][29][30] * Protocol:
- Load the cells with DCFH-DA, which is deacetylated by intracellular esterases to the non-fluorescent DCFH.
- In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
- Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Cationic fluorescent dyes like JC-1 or TMRE are used to assess the mitochondrial membrane potential, a key indicator of mitochondrial health. [5][6][31][32] * Protocol (using JC-1):
- Incubate the cells with the JC-1 dye.
- In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence.
- In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
- The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.
In Vivo Models
-
Rodent Models of Parkinson's Disease: Neurotoxins such as MPTP or 6-hydroxydopamine (6-OHDA) are used to create animal models that mimic the dopaminergic neurodegeneration seen in Parkinson's disease. [2][33]These models are invaluable for evaluating the in vivo efficacy of neuroprotective methylated TIQs.
-
Intracerebral Microdialysis: This technique allows for the in vivo sampling and measurement of neurotransmitters, such as dopamine, and their metabolites in specific brain regions of freely moving animals. [2][8][11][19][34][35]It is a powerful tool for assessing the effects of methylated TIQs on neurotransmitter dynamics.
Quantitative Data Summary
The following table summarizes some of the reported neurotoxic and neuroprotective potencies of various methylated TIQs.
| Compound | Assay | Cell Line/Model | Effect | IC50/EC50 | Reference |
| Salsolinol | Cell Viability | SH-SY5Y | Neurotoxic | 34 µM | [36] |
| MPP+ | Cell Viability | SH-SY5Y | Neurotoxic | 94 µM | [36] |
| (S)-Salsolinol | D2-like Receptor Agonism | Cellular cAMP | Neuroprotective | - | [37] |
| 1MeTIQ | Neuroprotection against various toxins | Cultured rat mesencephalic neurons | Neuroprotective | - | [38] |
Conclusion and Future Directions
Methylated tetrahydroisoquinolines represent a compelling class of compounds with a remarkable duality in their effects on the nervous system. While N-methylation can lead to the formation of potent dopaminergic neurotoxins, methylation at the 1-position, as seen in 1MeTIQ, confers significant neuroprotective properties. This dichotomy underscores the critical importance of structure-activity relationship studies in neuropharmacology.
The multifaceted neuroprotective mechanisms of 1MeTIQ, including MAO inhibition, antioxidant activity, and NMDA receptor antagonism, make it an attractive lead compound for the development of novel therapies for neurodegenerative disorders such as Parkinson's disease. [39]Further research is warranted to fully elucidate the therapeutic potential of 1MeTIQ and its derivatives, including preclinical and clinical investigations.
Conversely, a deeper understanding of the mechanisms of neurotoxicity induced by N-methylated TIQs is crucial for identifying potential environmental and endogenous risk factors for neurodegenerative diseases. The development of more sensitive and specific biomarkers for exposure to these neurotoxins could aid in early diagnosis and prevention strategies.
The continued exploration of the neuroprotective versus neurotoxic effects of methylated tetrahydroisoquinolines will undoubtedly provide valuable insights into the complex interplay of genetics, environment, and endogenous factors in the pathogenesis of neurodegenerative diseases and pave the way for the development of novel therapeutic interventions.
References
-
Kim, J. S., Kim, H. S., & Kim, Y. S. (2008). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology, 17(3), 117-124. [Link]
-
Antkiewicz-Michaluk, L. (2018). 1metiq, an Endogenous Compound Present in the Mammalian Brain Displays Neuroprotective, Antiaddictive and Antidepressant-Like Activity in Animal Models of the Central Nervous System Disorders. Neuropsychiatry (London), 8(5), 1541-1550. [Link]
-
Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of neurochemistry, 97(3), 846–856. [Link]
-
Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Amine With Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-13. [Link]
-
Pavan, M., & Scarpin, M. (2021). Multienzyme One-Pot Cascades Incorporating Methyltransferases for the Strategic Diversification of Tetrahydroisoquinoline Alkaloids. Angewandte Chemie International Edition, 60(34), 18673-18680. [Link]
-
Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 846-856. [Link]
-
Kotake, Y. (2002). Tetrahydroisoquinoline Derivatives as Possible Parkinson's Disease-Inducing Substances. Journal of Health Science, 48(6), 491-500. [Link]
-
Kotake, Y. (2002). [Tetrahydroisoquinoline derivatives as possible Parkinson's disease-inducing substances]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 122(11), 917–926. [Link]
-
Naoi, M., Maruyama, W., & Yoshida, M. (1992). [Tetrahydroisoquinolines in connection with Parkinson's disease]. Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology, 12(4), 215–222. [Link]
-
Okuda, K., Kotake, Y., & Ohta, S. (2003). Neuroprotective or Neurotoxic Activity of 1Methyl1,2,3,4-tetrahydroisoquinoline and Related Compounds. Bioorganic & Medicinal Chemistry Letters, 13(17), 2853-2855. [Link]
-
Okuda, K., Kotake, Y., & Ohta, S. (2006). Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice. Canadian Journal of Physiology and Pharmacology, 84(8-9), 853-857. [Link]
-
Okuda, K., Kotake, Y., & Ohta, S. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & medicinal chemistry letters, 13(17), 2853–2855. [Link]
-
Abe, K., Saitoh, T., Horiguchi, Y., & Utsunomiya, I. (2005). Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease. Biological & pharmaceutical bulletin, 28(8), 1355–1363. [Link]
-
Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2011). Comparative behavioral and neurochemical studies of R- and S-1-methyl-1,2,3,4- tetrahydroisoquinoline stereoisomers in the rat. Pharmacological Reports, 63(5), 1156-1167. [Link]
-
Antkiewicz-Michaluk, L. (2018). 1metiq, an Endogenous Compound Present in the Mammalian Brain Displays Neuroprotective, Antiaddictive and Antidepressant-Like Activity in Animal Models of theCentral Nervous System Disorders. Neuropsychiatry, 8(5). [Link]
-
Erdmann, V., Lichman, B. R., Zhao, J., Simon, R. C., Kroutil, W., Ward, J. M., Hailes, H. C., & Rother, D. (2017). Enzymatic and Chemoenzymatic Three-Step Cascades for the Synthesis of Stereochemically Complementary Trisubstituted Tetrahydroisoquinolines. Angewandte Chemie (International ed. in English), 56(41), 12503–12507. [Link]
-
Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity research, 25(1), 1–13. [Link]
-
Naoi, M., Maruyama, W., Dostert, P., & Hashizume, Y. (1993). N-methylated tetrahydroisoquinolines as dopaminergic neurotoxins. Advances in neurology, 60, 212–217. [Link]
-
Costa, L. G., Giordano, G., & Guizzetti, M. (2015). In vitro models for neurotoxicology research. Toxicology Research, 4(6), 1339-1349. [Link]
-
Kumar, A., Kumar, A., & Kumar, V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13904. [Link]
-
Al-Qaisi, M., Atrooz, O. M., & Salim, M. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. Molecules, 27(21), 7443. [Link]
-
Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2017). Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression. Pharmacological reports : PR, 69(3), 546–553. [Link]
-
Atterwill, C. K., & Walum, E. (1993). Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events. In vitro toxicology, 6(1), 3–15. [Link]
-
Cheng, S. Y., & Li, Y. (2000). Occurrence and Neurotoxicity of Tetrahydroisoquinolines. Profiles RNS. [Link]
-
Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2014). Antidepressant-like effect of tetrahydroisoquinoline amines in the animal model of depressive disorder induced by repeated administration of a low dose of reserpine: behavioral and neurochemical studies in the rat. Neurotoxicity research, 26(1), 85–98. [Link]
-
Erdmann, V., Simon, R. C., & Rother, D. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules, 26(22), 6985. [Link]
-
Erdmann, V., Simon, R. C., & Rother, D. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. [Link]
-
Costa, L. G., Giordano, G., & Guizzetti, M. (2015). In vitro models for neurotoxicology research. SciSpace. [Link]
-
Taverne, Y. J., Westerink, R. H., & van der Zalm, A. (2019). In vitro techniques for assessing neurotoxicity using human IPSC-derived neuronal models. In Neuromethods (pp. 201-220). Humana Press, New York, NY. [Link]
-
Peana, A. T., Muggironi, G., & Fois, G. R. (2017). Not Just from Ethanol. Tetrahydroisoquinolinic (TIQ) Derivatives: from Neurotoxicity to Neuroprotection. Current medicinal chemistry, 24(27), 3009–3024. [Link]
-
Antkiewicz-Michaluk, L., Wasik, A., Romanska, I., & Michaluk, J. (2011). Both Stereoselective (R)- and (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline Enantiomers Protect Striatal Terminals Against Rotenone-Induced Suppression of Dopamine Release. Neurotoxicity research, 20(2), 134–149. [Link]
-
Meltzer, H. Y., Simonovic, M., & Gudelsky, G. A. (1983). In vivo and in vitro effects of tetrahydroisoquinolines and other alkaloids on rat pituitary function. NIDA research monograph, 43, 79–85. [Link]
-
Lichman, B. R., & Ward, J. M. (2021). Chemoenzymatic Cascades toward Methylated Tetrahydroprotoberberine and Protoberberine Alkaloids. Organic Letters, 23(16), 6330-6334. [Link]
-
Taverne, Y. J., Westerink, R. H., & van der Zalm, A. (2019). In Vitro Techniques for Assessing Neurotoxicity Using Human iPSC-Derived Neuronal Models. Springer Nature Experiments. [Link]
-
Chen, L., Xu, B., & Liu, L. (2022). Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins. International Journal of Molecular Sciences, 23(19), 11333. [Link]
-
Youngster, S. K., Saari, W. S., & Sonsalla, P. K. (1990). Intracerebral microdialysis neurotoxicity studies of quinoline and isoquinoline derivatives related to MPTP/MPP+. Journal of neurochemistry, 55(5), 1641–1647. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Creative Bioarray. [Link]
-
Kotake, Y., Taguchi, R., Okuda, K., Sekiya, Y., Tasaki, Y., Hirobe, M., & Ohta, S. (2005). Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins. Brain research, 1033(2), 143–150. [Link]
-
Okuda, K., Kotake, Y., & Ohta, S. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & medicinal chemistry letters, 13(17), 2853–2855. [Link]
-
Antkiewicz-Michaluk, L., Karolewicz, B., Romanska, I., & Michaluk, J. (2014). Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson's Disease. Pharmacology, 94(1-2), 43–50. [Link]
-
Wasik, A., Romanska, I., & Antkiewicz-Michaluk, L. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. ACS Omega, 8(41), 38439-38451. [Link]
Sources
- 1. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yenepoya.res.in [yenepoya.res.in]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications [absin.net]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Organotypic brain slice cultures: an efficient and reliable method for neurotoxicological screening and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. um.edu.mt [um.edu.mt]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Human organotypic brain slice culture: a novel framework for environmental research in neuro-oncology | Life Science Alliance [life-science-alliance.org]
- 11. besjournal.com [besjournal.com]
- 12. accegen.com [accegen.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. liu.diva-portal.org [liu.diva-portal.org]
- 16. protocols.io [protocols.io]
- 17. ORGANOTYPIC BRAIN SLICE CULTURES: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. clyte.tech [clyte.tech]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cellbiologics.com [cellbiologics.com]
- 26. media.cellsignal.cn [media.cellsignal.cn]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 29. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 30. Detecting ROS in Müller Glial Cells Using DCF - JoVE Journal [jove.com]
- 31. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 32. resources.revvity.com [resources.revvity.com]
- 33. aacrjournals.org [aacrjournals.org]
- 34. pubs.acs.org [pubs.acs.org]
- 35. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 36. 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) is toxic to dopaminergic neuroblastoma SH-SY5Y cells via impairment of cellular energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. pubs.acs.org [pubs.acs.org]
- 38. Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 1-Substituted-1,2,3,4-Tetrahydroisoquinolines (THIQs)
Topic: Literature Review on 1-Substituted-1,2,3,4-Tetrahydroisoquinoline Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for thousands of natural alkaloids (e.g., morphine, emetine) and synthetic pharmaceuticals (e.g., solifenacin, nomifensine). The biological activity of these molecules is frequently governed by the stereochemistry at the C1 position. Consequently, the development of robust, enantioselective synthetic routes to 1-substituted THIQs is a critical objective in drug discovery.
This guide analyzes and details three distinct, high-impact synthetic strategies:
-
Asymmetric Hydrogenation (AH): The current "gold standard" for generating high enantiomeric excess (ee) from dihydroisoquinoline precursors.
-
N-Acyliminium Ion Cyclization: A robust "workhorse" method for constructing the THIQ core, particularly useful for complex or electron-deficient substrates where traditional Pictet-Spengler reactions fail.
-
Photoredox C-H Functionalization: A modern, modular approach for direct derivatization of the THIQ scaffold under mild conditions.
Strategic Overview
| Feature | Asymmetric Hydrogenation | N-Acyliminium Cyclization | Photoredox C-H Functionalization |
| Primary Utility | Enantioselective installation of C1-stereocenters. | Construction of the THIQ core from acyclic precursors.[1] | Late-stage diversification of existing THIQ scaffolds. |
| Key Reagents | Ir/Rh-chiral phosphine catalysts, H₂. | Aldehydes, Acid Chlorides/Anhydrides, Lewis Acids (BF₃·OEt₂). | Photocatalysts (Ru/Ir/Organic), Blue LED, Nucleophiles. |
| Enantioselectivity | Excellent (>95% ee typical).[2] | Low to Moderate (requires chiral auxiliaries). | Variable (catalyst dependent). |
| Scalability | High (Industrial standard). | High (Robust intermediates). | Moderate (Photon flux limitations). |
Deep Dive: Asymmetric Hydrogenation (AH)
Mechanism & Rationale
The asymmetric hydrogenation of 1-substituted-3,4-dihydroisoquinolines (DHIQs) is the most direct route to chiral THIQs. The reaction proceeds via the coordination of the imine nitrogen to a chiral metal complex (typically Iridium or Rhodium), followed by hydride transfer.
-
Causality: Iridium complexes are preferred over Rhodium/Ruthenium for cyclic imines because they resist deactivation by the basic nitrogen product. The use of non-coordinating anions (e.g., BARF) or additives (e.g., I₂) stabilizes the active cationic species.
-
Ligand Choice: Chiral diphosphine ligands like SegPhos , MeO-Biphep , or Xyliphos induce the necessary chiral environment.
Visualization: Catalytic Cycle
Caption: Simplified catalytic cycle for Ir-catalyzed asymmetric hydrogenation of imines.
Experimental Protocol: Ir-Catalyzed AH of 1-Phenyl-3,4-Dihydroisoquinoline
Validation: This protocol yields >90% yield and >95% ee for aryl-substituted DHIQs.[3]
Materials:
-
Substrate: 1-Phenyl-3,4-dihydroisoquinoline (1.0 equiv, 0.5 mmol)
-
Catalyst Precursor: [Ir(cod)Cl]₂ (1.0 mol%)
-
Chiral Ligand: (R)-MeO-Biphep or (S,S)-f-Binaphane (2.2 mol%)
-
Additive: Iodine (I₂) (5.0 mol%) - Critical for activating the Ir-precursor.
-
Solvent: Toluene or THF/DCM (1:1) (anhydrous, degassed)
-
Hydrogen Source: H₂ gas (balloon or 10-20 bar)
Procedure:
-
Catalyst Formation: In a glovebox or under Argon, mix [Ir(cod)Cl]₂ and the chiral ligand in the solvent (2 mL). Stir at RT for 30 mins until the solution turns clear/orange.
-
Substrate Addition: Add the DHIQ substrate and Iodine additive to the catalyst solution.
-
Hydrogenation: Transfer the mixture to an autoclave (for pressure) or attach a H₂ balloon. Purge with H₂ three times.
-
Reaction: Stir vigorously at Room Temperature for 12–18 hours.
-
Workup: Release pressure. Concentrate the solvent in vacuo.
-
Purification: Pass the crude residue through a short silica plug (eluent: EtOAc/Hexane with 1% Et₃N) to remove the catalyst. Isolate the chiral THIQ.
Deep Dive: N-Acyliminium Ion Cyclization
Mechanism & Rationale
While the classic Pictet-Spengler reaction fails for electron-neutral or deactivated aromatics, the N-acyliminium ion variant overcomes this by generating a highly electrophilic intermediate.[4] This method is indispensable for synthesizing THIQs with specific N-protecting groups (e.g., Cbz, Boc) already installed.
-
Causality: Acylation of the imine lowers the LUMO energy, making it susceptible to attack even by weak nucleophiles (the aromatic ring).
-
Lewis Acid: BF₃[5]·OEt₂ or TMSOTf is required to abstract the leaving group (usually an alkoxy or hydroxy group) and generate the reactive cation.
Visualization: Reaction Pathway
Caption: Generation and cyclization of the reactive N-acyliminium ion intermediate.
Experimental Protocol: One-Pot Synthesis
Validation: Robust for generating N-protected 1-substituted THIQs.
Materials:
-
Phenethylamine derivative (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Ethyl chloroformate or Boc₂O (1.1 equiv)
-
BF₃[5]·OEt₂ (2.0 equiv)
-
Solvent: DCM (anhydrous)
Procedure:
-
Imine Formation: Dissolve phenethylamine and aldehyde in DCM. Add MgSO₄ (drying agent). Stir at RT for 2-4 hours. Filter off MgSO₄.
-
Acylation: Cool the filtrate to 0°C. Add the acylating agent (e.g., Ethyl chloroformate) and a base (e.g., Et₃N, 1.1 equiv). Stir for 1 hour.
-
Cyclization: Cool to -78°C (or 0°C for less reactive substrates). Add BF₃[5]·OEt₂ dropwise. The solution often turns dark.
-
Warming: Allow the reaction to warm slowly to RT overnight.
-
Quench: Quench with sat. NaHCO₃. Extract with DCM.
-
Purification: Flash column chromatography.
Deep Dive: Photocatalytic C-H Functionalization
Mechanism & Rationale
This method allows for the Cross-Dehydrogenative Coupling (CDC) of an existing N-aryl THIQ with a nucleophile (e.g., Indole, Nitromethane). It avoids pre-functionalization of the THIQ.
-
Mechanism: The photocatalyst (excited state) oxidizes the THIQ nitrogen to a radical cation. Loss of a proton and an electron generates the iminium ion in situ, which is then trapped by the nucleophile.
-
Green Aspect: Uses O₂ or mild oxidants rather than stoichiometric heavy metals.
Visualization: Photoredox Cycle
Caption: Visible-light mediated oxidative C-H functionalization cycle.
Experimental Protocol: CDC with Indole
Validation: Yields 70-90% for C1-indolyl THIQs.
Materials:
-
N-Phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)
-
Indole (1.5 equiv)
-
Photocatalyst: [Ru(bpy)₃]Cl₂ (1.0 mol%) or Rose Bengal (organic alternative)
-
Solvent: MeCN or DMF
-
Light Source: Blue LEDs (approx. 450 nm)
-
Atmosphere: Open to air (O₂ serves as terminal oxidant)
Procedure:
-
Setup: In a Pyrex tube, mix THIQ, Indole, and Photocatalyst in MeCN.
-
Irradiation: Place the tube 2-5 cm from the Blue LED strip. Stir vigorously to ensure oxygen uptake from the air.
-
Monitoring: Monitor by TLC (typically 12-24 hours).
-
Workup: Evaporate solvent.
-
Purification: Direct flash chromatography (Hexane/EtOAc).
References
-
Iridium-Catalyzed Asymmetric Hydrogenation of Isoquinolines
- Title: "Highly Enantioselective Hydrogenation of Quinolines and Isoquinolines Catalyzed by Iridium Diphosphine Complexes."
- Source:Journal of the American Chemical Society, 2003.
-
URL:[Link]
-
N-Acyliminium Ion Cyclization Review
-
Photoredox C-H Functionalization
- Title: "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applic
- Source:Chemical Reviews, 2013.
-
URL:[Link]
-
Biocatalytic Approaches (Norcoclaurine Synthase)
- Title: "Norcoclaurine synthase: mechanism of an enantioselective Pictet-Spengler c
- Source:Journal of Biological Chemistry, 2009.
-
URL:[Link]
-
General Review on THIQ Synthesis
- Title: "Recent Advances in the Synthesis of Tetrahydroisoquinolines."
- Source:Organic & Biomolecular Chemistry, 2012.
-
URL:[Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pictet-Spengler_reaction [chemeurope.com]
- 5. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Asymmetric Hydrogenation of 1-(2-Methylphenyl)-3,4-dihydroisoquinoline
Introduction: The Significance of Chiral 1-Aryl-1,2,3,4-tetrahydroisoquinolines
The 1-aryl-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds.[1][2][3][4] The stereochemistry at the C1 position is often crucial for biological activity, making the enantioselective synthesis of these compounds a topic of significant interest for researchers in medicinal chemistry and drug development.[5] Asymmetric hydrogenation of the corresponding 1-aryl-3,4-dihydroisoquinolines (DHIQs) represents one of the most direct and atom-economical methods to access these valuable chiral amines.[6][7]
This guide provides a detailed overview and actionable protocols for the asymmetric hydrogenation of a specific and potentially challenging substrate: 1-(2-Methylphenyl)-3,4-dihydroisoquinoline. The presence of the ortho-methyl group on the C1-phenyl substituent introduces steric hindrance that necessitates careful selection of the catalytic system to achieve high conversion and enantioselectivity.
Catalytic Systems: A Mechanistic Approach to Catalyst Selection
The asymmetric hydrogenation of imines, including cyclic imines like DHIQs, is most effectively catalyzed by transition metal complexes of iridium, rhodium, and ruthenium, paired with chiral ligands.[8][9] Iridium-based catalysts have shown particular promise for this class of substrates.[7][8][10][11]
The Iridium-Catalyzed Pathway: An Outer-Sphere Mechanism
For sterically hindered imines, an outer-sphere mechanism is often proposed.[6][12][13] In this pathway, the substrate does not necessarily coordinate directly to the metal center in the rate-determining, enantio-determining step. Instead, after activation of molecular hydrogen by the iridium complex to form a di- or tri-hydride species, the protonated iminium ion interacts with the chiral catalyst in the outer coordination sphere.[6][13] A hydride is then transferred from the metal complex to one face of the iminium ion, directed by the chiral environment of the ligand.[6] This mechanism avoids the steric clash that might inhibit direct inner-sphere coordination of the bulky 1-(2-methylphenyl)-3,4-dihydroisoquinoline to the metal center.
Catalytic Cycle of Iridium-Catalyzed Imine Hydrogenation
Caption: Proposed outer-sphere catalytic cycle for the asymmetric hydrogenation of imines.
Experimental Protocols
Protocol 1: In Situ Catalyst Preparation and Asymmetric Hydrogenation using an Iridium/(R)-3,5-diMe-Synphos System
This protocol is adapted from methodologies that have proven successful for the asymmetric hydrogenation of 1-aryl-3,4-dihydroisoquinolines.[7] The use of an electron-rich and sterically demanding ligand like Synphos derivatives can be advantageous for hindered substrates.
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
(R)-3,5-diMe-Synphos or a similar chiral bisphosphine ligand
-
1-(2-Methylphenyl)-3,4-dihydroisoquinoline
-
Anhydrous, degassed Toluene
-
N-bromosuccinimide (NBS) (optional additive)
-
High-pressure autoclave equipped with a magnetic stir bar
-
Schlenk line and inert gas (Argon or Nitrogen) supply
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (In Situ):
-
In a glovebox or under a flow of inert gas, add [Ir(COD)Cl]₂ (0.005 mmol, 1.0 mol%) and the chiral bisphosphine ligand (e.g., (R)-3,5-diMe-Synphos, 0.011 mmol, 2.2 mol%) to a Schlenk flask.
-
Add 5 mL of anhydrous, degassed toluene.
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation. The solution should become homogeneous.
-
-
Hydrogenation Reaction:
-
To a separate glass liner for the autoclave, add 1-(2-Methylphenyl)-3,4-dihydroisoquinoline (0.5 mmol, 1.0 equiv.).
-
If using an additive, add NBS (0.05 mmol, 10 mol%).[11]
-
Transfer the pre-formed catalyst solution to the glass liner containing the substrate via cannula under an inert atmosphere.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas 3-5 times to remove any residual air.
-
Pressurize the autoclave to the desired pressure (e.g., 20 atm) with hydrogen gas.[11]
-
Begin vigorous stirring and maintain the reaction at a constant temperature (e.g., 20-50 °C) for 12-24 hours.
-
-
Work-up and Isolation:
-
After the reaction period, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Open the autoclave and remove the reaction mixture.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline.
-
Protocol 2: Asymmetric Transfer Hydrogenation using a Ru-TsDPEN Catalyst
Asymmetric transfer hydrogenation (ATH) offers a practical alternative to high-pressure hydrogenation, using a hydrogen donor like a formic acid/triethylamine mixture.[14] Ruthenium catalysts with TsDPEN ligands are well-established for this transformation.[9][14]
Materials:
-
Arene/Ru/TsDPEN complex (e.g., [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN)
-
1-(2-Methylphenyl)-3,4-dihydroisoquinoline
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst and Reaction Setup:
-
In a Schlenk flask under an inert atmosphere, prepare the catalyst by adding [RuCl₂(p-cymene)]₂ (0.0025 mmol, 0.5 mol%) and (R,R)-TsDPEN (0.005 mmol, 1.0 mol%).
-
Add 1-(2-Methylphenyl)-3,4-dihydroisoquinoline (0.5 mmol, 1.0 equiv.).
-
Add 5 mL of anhydrous solvent.
-
-
Transfer Hydrogenation:
-
Prepare the azeotropic mixture of formic acid and triethylamine (e.g., 5:2 molar ratio).
-
Add the HCOOH/TEA mixture (e.g., 0.5 mL) to the reaction flask.
-
Stir the reaction mixture at a controlled temperature (e.g., 28-40 °C) for 12-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Isolation:
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Data Summary and Comparison
The following table summarizes typical conditions and expected outcomes for the asymmetric hydrogenation of 1-aryl-3,4-dihydroisoquinolines, which can serve as a starting point for optimizing the reaction for the 1-(2-methylphenyl) substrate.
| Catalyst System | H₂ Source | Pressure (atm) | Temp. (°C) | Solvent | S/C Ratio | Additive | Typical ee (%) | Reference |
| [Ir(COD)Cl]₂ / (R)-3,5-diMe-Synphos | H₂ Gas | 20 | 20 | Toluene | 100:1 | NBS | >90 | [7][11] |
| [Ir(COD)Cl]₂ / (Ra,S,S)-SIPHOS-pe | H₂ Gas | 50 | RT | THF | 100:1 | None | 85-99 | [10] |
| Cp*Ir(TsDPEN) | HCOOH/TEA | N/A | 30-40 | 2-propanol | 100:1 | H₃PO₄ | >90 | [15] |
| Arene/Ru/TsDPEN | HCOOH/TEA | N/A | 28-40 | DCM/MeCN | 100:1 | None | >90 | [14] |
Analytical Methods: Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the resulting 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline should be determined by chiral High-Performance Liquid Chromatography (HPLC).
Typical Chiral HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase is often effective, such as those based on amylose or cellulose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).[1][2]
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point. The ratio may need to be optimized for baseline separation of the enantiomers. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV detection at a wavelength where the aromatic rings absorb (e.g., 220 nm or 254 nm).
-
Standard: A racemic sample of the product, synthesized by reduction with a non-chiral reducing agent (e.g., NaBH₄), should be injected first to identify the retention times of both enantiomers.
Experimental Workflow Visualization
Caption: Workflow for asymmetric hydrogenation from catalyst preparation to final product analysis.
References
- Zhang, S., Zuo, L., Li, Z., He, Y., Hao, W., & Fan, Q. (2025). Rhodium-Catalyzed Homogeneous Asymmetric Hydrogenation of Naphthylamine Derivatives. Journal of the American Chemical Society, 147(40), 36911-36919.
- Brandt, P., et al. (2011). On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics, 30(10), 2741-2753.
- Li, S., et al. (2022). A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process. Molecules, 27(16), 5183.
- Guo, R., et al. (2012). Asymmetric Hydrogenation of Cyclic Imines Catalyzed by Chiral Spiro Iridium Phosphoramidite Complexes for Enantioselective Synthesis of Tetrahydroisoquinolines.
- Wu, J., et al. (2007). Asymmetric transfer hydrogenation of imines and iminiums catalyzed by a water-soluble catalyst in water.
-
Bar-Sela, G., et al. (2016). Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-Dihydroisoquinolines Using a Cp*Ir(TsDPEN) Complex. European Journal of Organic Chemistry, 2016(24), 4141-4144. [Link]
-
Sipos, E., et al. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules, 30(5), 1234. [Link]
- Xia, T., et al. (2024).
-
Ohkuma, T., et al. (2010). Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine. Chemical Communications, 46(38), 7136-7138. [Link]
- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). Jost Chemical.
- Kerr, W. J. (2024, March 18). New iridium catalytic methods for enantioselective imine hydrogenation.
- Sipos, E., et al. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. PubMed.
-
Li, C., et al. (2011). Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines. Journal of the American Chemical Society, 133(32), 12430-12433. [Link]
-
Garcés, K., et al. (2012). Enantioselective synthesis of 1-aryl-tetrahydroisoquinolines through iridium catalyzed asymmetric hydrogenation. Organic & Biomolecular Chemistry, 10(31), 6139-6142. [Link]
-
Scrivanti, A., et al. (2020). Asymmetric Hydrogenation of 1-aryl substituted-3,4-Dihydroisoquinolines with Iridium Catalysts Bearing Different Phosphorus-Based Ligands. Catalysts, 10(8), 903. [Link]
-
Barrios-Rivera, J., Xu, Y., & Wills, M. (2020). Asymmetric Transfer Hydrogenation of Unhindered and Non-Electron-Rich 1-Aryl Dihydroisoquinolines with High Enantioselectivity. Organic Letters, 22(16), 6283-6287. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis, 2(7), 1436-1451. [Link]
-
Santoro, O., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Catalysts, 13(2), 415. [Link]
-
Sipos, E., et al. (2025). (PDF) Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. ResearchGate. [Link]
-
Singh, P., et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijstr.org [ijstr.org]
- 5. mdpi.com [mdpi.com]
- 6. A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective synthesis of 1-aryl-tetrahydroisoquinolines through iridium catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 9. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. New iridium catalytic methods for enantioselective imine hydrogenation - American Chemical Society [acs.digitellinc.com]
- 14. Asymmetric Transfer Hydrogenation of Unhindered and Non-Electron-Rich 1-Aryl Dihydroisoquinolines with High Enantioselectivity [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Section 1: The Gateway Procursor: 1-Aryl-3,4-Dihydroisoquinolines via Bischler-Napieralski Reaction
An Application Guide to the Enantioselective Synthesis of Chiral 1-Aryl-Tetrahydroisoquinolines
For researchers, medicinal chemists, and professionals in drug development, the 1-aryl-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is of paramount importance. This "privileged" structure is a cornerstone of numerous natural alkaloids and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] The therapeutic efficacy of these compounds is often dictated by the absolute configuration of the stereocenter at the C1 position. Consequently, the development of robust, scalable, and highly enantioselective methods to access these chiral molecules is a critical objective in modern organic synthesis.
This guide provides a detailed overview of the principal strategies for the enantioselective synthesis of 1-aryl-THIQs. We will move beyond simple procedural lists to explore the underlying mechanistic principles, the rationale behind experimental design, and the practical considerations for implementing these methods in a laboratory setting. The protocols described herein are designed to be self-validating, supported by authoritative literature to ensure scientific integrity.
A dominant strategy for synthesizing chiral 1-aryl-THIQs begins with the preparation of a prochiral 1-aryl-3,4-dihydroisoquinoline (DHIQ) intermediate. The most reliable and historically significant method for this transformation is the Bischler-Napieralski reaction, first discovered in 1893.[3][4][5] This reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide.[6]
Mechanistic Rationale
The reaction proceeds via an intramolecular electrophilic aromatic substitution.[5] Under the action of a dehydrating Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), the amide carbonyl is activated.[6] Subsequent elimination of the oxygen atom generates a highly electrophilic nitrilium ion intermediate.[4][6] The electron-rich aromatic ring of the phenethyl group then attacks this nitrilium ion, leading to the formation of the DHIQ ring system after deprotonation.[4] The presence of electron-donating groups on the aromatic ring significantly facilitates this cyclization step.[5]
Caption: The Bischler-Napieralski Reaction Workflow.
General Protocol: Synthesis of 1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline
This protocol describes a standard Bischler-Napieralski cyclization.
Materials:
-
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (1.0 equiv)
-
Anhydrous Toluene or Xylene
-
Phosphorus oxychloride (POCl₃, ~2.0-3.0 equiv)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., Nitrogen), dissolve the β-arylethylamide substrate in anhydrous toluene (approx. 0.2-0.5 M).[7]
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) to the solution at room temperature. The addition is exothermic.
-
Cyclization: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice to quench the excess POCl₃.[7]
-
Basification & Extraction: Make the resulting acidic aqueous solution basic (pH > 9) by the slow addition of a concentrated NaOH solution. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like DCM or EtOAc (3x).[7]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by crystallization to yield the desired 1-aryl-DHIQ.
Self-Validation & Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, consider using a higher boiling solvent (e.g., xylene) or adding P₂O₅, which can form pyrophosphates, a more potent dehydrating agent.[6]
-
Side Product Formation: A common side reaction is the retro-Ritter reaction, which forms a styrene derivative.[6] This can be minimized by using the corresponding nitrile as a solvent to shift the equilibrium away from the undesired product.[6]
-
Moisture Sensitivity: The reaction is highly sensitive to moisture, which will quench the dehydrating agent. Ensure all glassware is thoroughly dried and solvents are anhydrous.[7]
Section 2: Asymmetric Reduction of 1-Aryl-3,4-Dihydroisoquinolines
With the prochiral DHIQ in hand, the core stereogenic center at C1 is installed via the enantioselective reduction of the endocyclic C=N bond. This is arguably the most widespread and versatile approach, with both transition-metal catalysis and biocatalysis offering powerful solutions.
2.A. Transition-Metal Catalyzed Asymmetric Hydrogenation (AH) and Transfer Hydrogenation (ATH)
Asymmetric hydrogenation (using H₂) and transfer hydrogenation (using a hydrogen donor like formic acid or isopropanol) are atom-economical and highly efficient methods for this transformation.[1][8] The key to success lies in the combination of a transition metal (typically Iridium, Rhodium, or Ruthenium) with a chiral ligand that creates a chiral environment around the metal center, directing the hydride delivery to one face of the imine.[1]
Causality of Experimental Choices:
-
Metal Center: Iridium, Rhodium, and Ruthenium are chosen for their ability to effectively coordinate with and activate both the hydrogen source and the imine substrate.[1] Iridium catalysts, in particular, have shown exceptional efficacy for the asymmetric hydrogenation of imines.[1][8]
-
Chiral Ligands: Bidentate phosphine ligands (e.g., BINAP, Synphos, Josiphos) and diamine ligands (e.g., TsDPEN) are "privileged" ligand classes.[1][9][10] Their rigid chiral backbone creates a well-defined steric and electronic environment that forces the substrate to coordinate in a specific orientation, leading to high enantioselectivity.
-
Hydrogen Source: While H₂ gas is the most atom-economical reductant, asymmetric transfer hydrogenation (ATH) using sources like a formic acid/triethylamine (HCOOH/Et₃N) mixture offers significant practical advantages, as it avoids the need for high-pressure hydrogenation equipment.[1]
Caption: Catalytic cycle for asymmetric hydrogenation.
Protocol 2.A.1: Iridium-Catalyzed Asymmetric Hydrogenation of a 1-Aryl-DHIQ
This protocol is adapted from methodologies using Ir-Synphos catalysts.[8]
Materials:
-
1-Aryl-3,4-dihydroisoquinoline (1.0 equiv)
-
[Ir(COD)Cl]₂ (0.5 mol %)
-
(R)-3,5-diMe-Synphos or similar chiral phosphine ligand (1.1 mol %)
-
Iodine (I₂) (2.0 mol %)
-
Anhydrous, degassed solvent (e.g., Toluene or Dichloromethane)
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Preparation: In a glovebox, charge a vial with [Ir(COD)Cl]₂ and the chiral ligand. Add anhydrous, degassed solvent and stir for 30 minutes at room temperature to form the precatalyst complex.
-
Reaction Setup: In a separate autoclave or high-pressure vessel, dissolve the DHIQ substrate and iodine in the solvent.
-
Hydrogenation: Transfer the prepared catalyst solution to the vessel containing the substrate. Seal the vessel, purge several times with H₂, and then pressurize to the desired pressure (e.g., 10-50 bar).
-
Reaction: Stir the reaction at room temperature (or slightly elevated temperature) for 12-24 hours.
-
Workup: Carefully vent the H₂ gas. Concentrate the reaction mixture in vacuo. The crude product can be purified by column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Data Summary: Asymmetric Reduction of 1-Aryl-DHIQs
| Catalyst System | Substrate | H₂ Source | Conditions | Yield (%) | ee (%) | Reference |
| [Ir(COD)Cl]₂ / (R)-3,5-diMe-Synphos | 1-Phenyl-DHIQ | H₂ (50 bar) | I₂, Toluene, RT, 16h | >99 | 96 | [8] |
| Rhodium / (R,R)-TsDPEN | Various 1-Aryl-DHIQs | HCOOH/Et₃N | DMF, 40°C, 24h | up to 96 | up to 99 | [1] |
| Ru(TsDPEN) in Ionic Liquid | 1-Methyl-DHIQ | H₂ (50 atm) | [BMIM][BF₄], 30°C | >99 | 98 | [11] |
| [Ir(cod)Cl]₂ / Josiphos Ligand | 1-(Hydroxymethyl)-3-Aryl-Isoquinoline | H₂ | CH₂Cl₂, 25°C | Good | High | [9][10] |
2.B. Biocatalytic Reduction with Imine Reductases (IREDs)
Biocatalysis offers a green and highly selective alternative to metal catalysis. Imine reductases (IREDs) are enzymes that catalyze the reduction of C=N bonds with exquisite stereocontrol, using a nicotinamide cofactor (NADH or NADPH) as the hydride source.[2][12]
Application Note: Overcoming Steric Hindrance A significant challenge in the enzymatic reduction of 1-aryl-DHIQs is the steric bulk of the aryl substituent, which can prevent the substrate from fitting into the enzyme's active site.[12] However, extensive screening of IRED libraries has successfully identified enzymes capable of accommodating these challenging substrates.[2] Furthermore, protein engineering can be employed to enhance activity. For example, mutating a highly conserved tryptophan residue (W191) to a smaller alanine in one S-selective IRED was shown to dramatically decrease the Michaelis constant (Kₘ) by two orders of magnitude, significantly improving catalytic efficiency for bulky substrates.[2][12]
Protocol 2.B.1: IRED-Catalyzed Reduction of a 1-Aryl-DHIQ
Materials:
-
Lyophilized IRED powder (with a cofactor regeneration system, e.g., glucose dehydrogenase/glucose)
-
NADP⁺ or NAD⁺ cofactor
-
1-Aryl-DHIQ substrate
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
Organic co-solvent (e.g., DMSO or Isopropanol)
-
MTBE (Methyl tert-butyl ether) or EtOAc for extraction
Procedure:
-
Reaction Buffer Preparation: Prepare a solution containing the potassium phosphate buffer, glucose, and the NAD(P)⁺ cofactor.
-
Enzyme Reconstitution: Dissolve the lyophilized IRED and glucose dehydrogenase powders in the reaction buffer.
-
Substrate Addition: Dissolve the DHIQ substrate in a minimal amount of co-solvent (e.g., DMSO) and add it to the enzyme solution. The final co-solvent concentration should typically be low (e.g., 1-5% v/v) to avoid denaturing the enzyme.
-
Bioreduction: Gently shake or stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24 hours. Monitor conversion by LC-MS or HPLC.
-
Workup: Quench the reaction by adding a water-immiscible organic solvent like MTBE. Basify the aqueous layer with NaOH to ensure the product is in its free-base form.
-
Extraction and Analysis: Separate the layers and extract the aqueous phase with additional solvent. Combine the organic layers, dry, and concentrate. Determine yield and ee by HPLC analysis.
Section 3: Asymmetric Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful biomimetic strategy that constructs the THIQ core in a single step from a β-arylethylamine and an aldehyde.[13][14] Asymmetric variants rely on catalysts to control the facial selectivity of the intramolecular cyclization onto the intermediate iminium ion.
3.A. Organocatalytic Pictet-Spengler Reaction
Chiral Brønsted acids, particularly BINOL-derived phosphoric acids, have emerged as exceptional catalysts for this transformation.[15][16][17]
Mechanism of Action: The chiral phosphoric acid catalyst performs two roles. First, it protonates the imine formed from the condensation of the amine and aldehyde, generating an iminium ion. Second, the chiral counteranion (the phosphate) forms a tight, stereochemically defined ion pair with the iminium ion.[15] This chiral ion pair directs the nucleophilic attack from the aromatic ring to one face of the C=N bond, thereby controlling the stereochemical outcome.
Caption: Catalytic cycle for the Pictet-Spengler reaction.
Protocol 3.A.1: Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reaction
Materials:
-
β-Arylethylamine (e.g., Dopamine derivative) (1.0 equiv)
-
Aryl aldehyde (1.1 equiv)
-
Chiral Phosphoric Acid Catalyst (e.g., TRIP) (1-5 mol %)
-
Anhydrous, non-polar solvent (e.g., Toluene or Mesitylene)
-
4Å Molecular Sieves
Procedure:
-
Reaction Setup: To an oven-dried flask containing 4Å molecular sieves, add the β-arylethylamine, the chiral phosphoric acid catalyst, and the anhydrous solvent under an inert atmosphere.
-
Aldehyde Addition: Add the aryl aldehyde to the mixture.
-
Reaction: Stir the reaction at the specified temperature (can range from ambient to elevated) for 24-72 hours. Monitor the reaction by TLC or HPLC.
-
Workup and Purification: Upon completion, filter off the molecular sieves. The reaction mixture can be directly purified by flash column chromatography on silica gel to afford the enantiomerically enriched 1-aryl-THIQ. Determine ee by chiral HPLC.
References
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. Available at: [Link]
-
Asymmetric Organocatalysis and Photoredox Catalysis for the α-Functionalization of Tetrahydroisoquinolines. Wiley Online Library. Available at: [Link]
-
Organocatalytic enantioselective synthesis of 1-vinyl tetrahydroisoquinolines through allenamide activation with chiral Brønsted acids. RSC Publishing. Available at: [Link]
-
Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines. National Center for Biotechnology Information. Available at: [Link]
-
Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet–Spengler reaction. J-STAGE. Available at: [Link]
-
Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline derivatives. University of Groningen. Available at: [Link]
-
Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines. RSC Publishing. Available at: [Link]
-
Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction. PubMed. Available at: [Link]
-
Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. MDPI. Available at: [Link]
-
Organocatalytic enantioselective synthesis of 1-vinyl tetrahydroisoquinolines through allenamide activation with chiral Brønsted acids. RSC Publishing. Available at: [Link]
-
Organocatalytic Kinetic Resolution of Ferroceno[c]isoquinolines through Asymmetric Transfer Hydrogenation. ACS Publications. Available at: [Link]
-
The enantioselective oxidative coupling of tetrahydroisoquinolines and olefins. ResearchGate. Available at: [Link]
-
Enantioselective synthesis of 1-aryl-tetrahydroisoquinolines through iridium catalyzed asymmetric hydrogenation. PubMed. Available at: [Link]
-
Strong Brønsted acid promoted asymmetric hydrogenation of isoquinolines and quinolines catalyzed by a Rh–thiourea chiral phosphine complex via anion binding. RSC Publishing. Available at: [Link]
-
Asymmetric Pictet-Spengler Reactions: Synthesis of 1,2,3,4-Tetrahydroisoquinoline Carboxylic Acid (Tic) Chimeras. ResearchGate. Available at: [Link]
-
Enantioselective Synthesis of 1-Aryl-Substituted Tetrahydroisoquinolines Employing Imine Reductase. ACS Publications. Available at: [Link]
-
Synthetic pathways to create asymmetric center at C1 position of 1-substituted-tetrahydro-β-carbolines – a review. RSC Publishing. Available at: [Link]
-
Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Publishing. Available at: [Link]
-
Enantioselective Synthesis of 1‑Aryl-Substituted Tetrahydroisoquinolines Employing Imine Reductase. Figshare. Available at: [Link]
-
Enantioselective Synthesis of 1-Aryl Tetrahydroisoquinolines by the Rhodium-Catalyzed Reaction of 3,4-Dihydroisoquinolinium Tetraarylborates. ACS Publications. Available at: [Link]
-
Highly Enantioselective Synthesis of Chiral Tetrahydroquinolines and Tetrahydroisoquinolines by Ruthenium‐Catalyzed Asymmetric Hydrogenation in Ionic Liquid. Scilit. Available at: [Link]
-
Enantioselective Synthesis of 1-Aryl Tetrahydroisoquinolines by the Rhodium-Catalyzed Reaction of 3,4-Dihydroisoquinolinium Tetraarylborates. PubMed. Available at: [Link]
-
Enantioselective Synthesis of 1-Aryltetrahydroisoquinolines. Thieme. Available at: [Link]
-
Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. Semantic Scholar. Available at: [Link]
-
Pictet–Spengler reaction. Wikipedia. Available at: [Link]
-
Catalytic Asymmetric Pictet−Spengler Reaction. ACS Publications. Available at: [Link]
-
Asymmetric Synthesis of Axially Chiral 1-Aryl-5,6,7,8-tetrahydroquinolines by Cobalt-Catalyzed [2 + 2 + 2] Cycloaddition Reaction of 1-Aryl-1,7-octadiynes and Nitriles. ACS Publications. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
Bischler–Napieralski reaction. Wikipedia. Available at: [Link]
-
Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. National Center for Biotechnology Information. Available at: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. MDPI. Available at: [Link]
-
Tetrahydroisoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]
-
Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. RSC Publishing. Available at: [Link]
-
Chapter Five - Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Semantic Scholar. Available at: [Link]
-
A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. ACS Publications. Available at: [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]
-
The cinchona alkaloid squaramide catalyzed asymmetric Pictet–Spengler reaction and related theoretical studies. RSC Publishing. Available at: [Link]
-
Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. ResearchGate. Available at: [Link]
-
A Practical and Scalable Enantioselective Synthesis of (S)–Autumnaline. ChemRxiv. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 3. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enantioselective synthesis of 1-aryl-tetrahydroisoquinolines through iridium catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. scilit.com [scilit.com]
- 12. figshare.com [figshare.com]
- 13. mdpi.com [mdpi.com]
- 14. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 15. Organocatalytic enantioselective synthesis of 1-vinyl tetrahydroisoquinolines through allenamide activation with chiral Brønsted acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Bischler-Napieralski Cyclization for 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline Precursors
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 1-(2-Methylphenyl)-3,4-dihydroisoquinoline, a direct precursor to 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline, via the Bischler-Napieralski cyclization. We delve into the mechanistic underpinnings of this classic reaction, with a special focus on the strategic considerations necessitated by the sterically demanding ortho-methyl substituent on the N-acyl moiety. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful transformation for the construction of complex isoquinoline scaffolds.
Theoretical Framework and Mechanistic Insights
The Bischler-Napieralski reaction is a robust and historically significant method for the synthesis of 3,4-dihydroisoquinolines from β-phenethylamides.[1] This intramolecular electrophilic aromatic substitution reaction relies on a strong dehydrating agent to effect the cyclization.[2]
The reaction is initiated by the activation of the amide carbonyl oxygen by a Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[2][3] This is followed by an intramolecular cyclization. Two primary mechanistic pathways are generally accepted, and the prevailing mechanism can be influenced by the specific reaction conditions.[1]
-
Nitrilium Ion Pathway: The amide oxygen is activated by the Lewis acid and subsequently eliminated to form a highly electrophilic nitrilium ion intermediate. This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to cyclize.
-
Imine-Ester Pathway: The Lewis acid activates the amide, which then cyclizes onto the aromatic ring. Subsequent elimination of the activated oxygen species forms the C=N double bond of the 3,4-dihydroisoquinoline product.
The success of the Bischler-Napieralski reaction is highly dependent on the electronic nature of the phenethylamine ring; electron-donating groups enhance the nucleophilicity of the aromatic ring and facilitate the cyclization.[3]
The Challenge of the Ortho-Methyl Substituent
The presence of an ortho-methyl group on the N-benzoyl moiety introduces a significant steric challenge. This steric hindrance can impede the approach of the electrophilic carbon to the aromatic ring during the cyclization step, potentially leading to lower yields or requiring more forcing reaction conditions.[4] Careful optimization of the reaction parameters, such as temperature and the choice of dehydrating agent, is crucial to overcome this steric barrier.[5]
Experimental Workflow
The overall synthetic strategy involves two key stages: the initial synthesis of the N-acyl-β-phenethylamide precursor, followed by the Bischler-Napieralski cyclization to the 3,4-dihydroisoquinoline, and an optional final reduction to the tetrahydroisoquinoline.
Caption: Overall workflow for the synthesis of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline.
Detailed Experimental Protocols
Synthesis of N-(2-phenylethyl)-2-methylbenzamide (Precursor)
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Phenylethanamine | 121.18 | 5.0 g | 41.2 mmol |
| 2-Methylbenzoyl chloride | 154.59 | 6.7 g (5.6 mL) | 43.3 mmol |
| Triethylamine | 101.19 | 6.3 mL | 45.3 mmol |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylethanamine (5.0 g, 41.2 mmol) and triethylamine (6.3 mL, 45.3 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2-methylbenzoyl chloride (6.7 g, 43.3 mmol) dropwise to the stirred solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-(2-phenylethyl)-2-methylbenzamide.
Bischler-Napieralski Cyclization: Synthesis of 1-(2-Methylphenyl)-3,4-dihydroisoquinoline
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(2-phenylethyl)-2-methylbenzamide | 239.32 | 5.0 g | 20.9 mmol |
| Phosphorus oxychloride (POCl₃) | 153.33 | 15 mL | - |
| Phosphorus pentoxide (P₂O₅) | 141.94 | 7.5 g | 52.8 mmol |
| Toluene (anhydrous) | 92.14 | 100 mL | - |
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
To a 250 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, add N-(2-phenylethyl)-2-methylbenzamide (5.0 g, 20.9 mmol) and anhydrous toluene (100 mL).
-
Carefully add phosphorus pentoxide (7.5 g, 52.8 mmol) to the suspension.
-
Slowly add phosphorus oxychloride (15 mL) to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6-8 hours. The reaction should be monitored by TLC (a non-polar eluent system is recommended).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring.
-
Separate the aqueous layer and wash the organic layer with water (2 x 50 mL).
-
Combine the aqueous layers and basify to pH > 10 with a concentrated NaOH solution while cooling in an ice bath.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 1-(2-methylphenyl)-3,4-dihydroisoquinoline.
-
The crude product can be purified by column chromatography on silica gel.
Reduction to 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(2-Methylphenyl)-3,4-dihydroisoquinoline | 221.30 | 4.0 g | 18.1 mmol |
| Sodium borohydride (NaBH₄) | 37.83 | 1.37 g | 36.2 mmol |
| Methanol | 32.04 | 80 mL | - |
Procedure:
-
Dissolve the crude 1-(2-methylphenyl)-3,4-dihydroisoquinoline (4.0 g, 18.1 mmol) in methanol (80 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.37 g, 36.2 mmol) in small portions over 30 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water (20 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate to give the crude product.
-
Purify by column chromatography or recrystallization to obtain the final 1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline.
Reaction Mechanism Visualization
Caption: Mechanism of the Bischler-Napieralski cyclization for N-(2-phenylethyl)-2-methylbenzamide.
Troubleshooting and Key Considerations
-
Low Cyclization Yield: If the yield of the 3,4-dihydroisoquinoline is low, consider increasing the reaction time or temperature. The combination of P₂O₅ and POCl₃ is generally more effective for less reactive substrates.[6]
-
Anhydrous Conditions: The Bischler-Napieralski reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Work-up: The quenching of the reaction mixture with ice should be done carefully and with efficient stirring to manage the exothermic reaction.
-
Purification: The basic nature of the isoquinoline products allows for an acid-base extraction to remove non-basic impurities before final purification.
Conclusion
The Bischler-Napieralski cyclization remains a cornerstone in the synthesis of isoquinoline alkaloids and their analogues. While the presence of an ortho-substituent on the N-acyl group introduces a steric challenge, this can be effectively overcome by employing more forcing conditions, such as the use of a P₂O₅/POCl₃ mixture and elevated temperatures. The subsequent reduction of the resulting 3,4-dihydroisoquinoline provides a reliable route to the desired 1-aryl-1,2,3,4-tetrahydroisoquinoline scaffold, a key pharmacophore in numerous biologically active molecules.
References
-
Bischler, A.; Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908. [Link]
-
Fodor, G.; Nagubandi, S. (1980). The mechanism of the Bischler-Napieralski reaction. Tetrahedron, 36(10), 1279-1300. [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
Wikipedia. Bischler–Napieralski reaction. [Link]
-
Kessar, S. V.; Singh, P.; Singh, P.; Kaur, M.; Batra, A. (2014). Intramolecular reactions of ortho-substituted N-phenethylamides. Journal of the Chemical Society, Perkin Transactions 1, 1, 133-137. [Link]
-
Min, L., Yang, W., Weng, Y., Zheng, W., Wang, X., & Hu, Y. (2019). A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic letters, 21(8), 2574–2577. [Link]
-
Asif, M. M. A., et al. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Advances, 13(17), 11497-11529. [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. [Link]
Sources
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Improving yield in the synthesis of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline
Case ID: THIQ-SYN-001 Subject: Yield Optimization for Sterically Hindered 1-Substituted Tetrahydroisoquinolines Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Ortho-Effect" Challenge
The synthesis of 1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline presents a specific kinetic challenge distinct from standard THIQ synthesis. The ortho-methyl group on the C1-aryl ring introduces significant steric hindrance during the critical ring-closure step.
Unlike simple benzaldehyde derivatives, the 2-methylphenyl moiety creates a rotational barrier and steric clash with the nucleophilic aromatic ring of the phenethylamine. Standard aqueous acidic protocols (e.g., dilute HCl) often result in stalled conversion or low yields due to the reversibility of the imine formation and the high energy barrier of the cyclization.
This guide prioritizes anhydrous, high-energy cyclization conditions to overcome this barrier.
Part 1: Strategic Decision Matrix
Before selecting a protocol, evaluate your current constraints using this decision tree.
Figure 1: Strategic selection between Pictet-Spengler and Bischler-Napieralski routes based on substrate tolerance.
Part 2: Route A - The Modified Pictet-Spengler (Recommended)
Why this works: Standard aqueous conditions fail here because water hydrolyzes the sterically strained imine intermediate back to the aldehyde. This protocol uses Dean-Stark water removal or Molecular Sieves to drive imine formation, followed by a strong acid in a non-polar solvent to force cyclization.
Reagents
-
Amine: Phenethylamine (1.0 equiv)
-
Aldehyde: 2-Methylbenzaldehyde (1.1 equiv)
-
Solvent: Anhydrous Toluene (or DCM for lower temp)
-
Acid: Trifluoroacetic acid (TFA) or Triflic Acid (TfOH) - Catalytic amounts are insufficient; use stoichiometric.
-
Additive: 4Å Molecular Sieves (Activated)
Step-by-Step Protocol
-
Imine Formation (The "Dry" Step):
-
Dissolve phenethylamine and 2-methylbenzaldehyde in anhydrous Toluene under
. -
Add activated 4Å Molecular Sieves.
-
Stir at RT for 2–4 hours. Verification: Check by TLC or NMR for the disappearance of the aldehyde. The steric bulk retards this formation; do not rush.
-
-
Cyclization (The "Force" Step):
-
Cool the mixture to 0°C.
-
Add TFA (3–5 equiv) dropwise. Note: For extremely stubborn substrates, use TfOH (1.0 equiv).
-
Heat to reflux (110°C) for 12–24 hours. The high temperature is required to overcome the rotational barrier of the o-tolyl group.
-
-
Workup:
-
Basify with NaOH (aq) to pH > 12.
-
Extract with DCM.[1]
-
Crucial: Wash organic layer with brine to break emulsions common with THIQs.
-
Troubleshooting Guide (P-S Route)
| Symptom | Diagnosis | Corrective Action |
| Low Conversion | Imine hydrolysis | Switch from aqueous acid to Anhydrous Toluene + 4Å Sieves . Water is the enemy. |
| Starting Material Remains | Kinetic barrier | Increase temperature to reflux (110°C). If using DCM, switch to Toluene or Xylene. |
| Complex Mixture/Tars | Oxidation | Ensure strict |
| Product stuck in Aqueous | pH issue | The secondary amine is basic ( |
Part 3: Route B - The Bischler-Napieralski (The "Nuclear" Option)
When to use: If the Pictet-Spengler yields <30% or produces inseparable side products. This 2-step route is longer but thermodynamically more reliable for hindered substrates.
Mechanism & Workflow
Figure 2: The Bischler-Napieralski pathway involves an amide intermediate, avoiding the unstable imine equilibrium.
Protocol Highlights
-
Acylation: React phenethylamine with 2-methylbenzoyl chloride (Et3N, DCM, 0°C). Isolate the amide.[1]
-
Cyclization: Reflux the amide in
(neat or in MeCN) for 2–6 hours. -
Reduction: Evaporate
, dissolve residue in MeOH, and add at 0°C.
Part 4: Purification & Isolation FAQ
Q: I see a spot on TLC, but I lose mass during extraction. Where is it? A: It is likely in your aqueous layer as a salt.
-
Fix: THIQs form stable hydrochlorides. If you acidified the mixture at any point, the product is water-soluble. You must basify to pH 12–14 to force it into the organic layer.
Q: The oil is not crystallizing. How do I get a solid? A: 1-substituted THIQs are often oils as free bases.
-
Fix: Convert to the HCl salt. Dissolve the oil in dry diethyl ether and add 2M HCl in ether dropwise. The white hydrochloride salt should precipitate immediately.
Q: My product is colored (yellow/brown) but NMR looks okay. A: Trace oxidation products (dihydroisoquinolines) are highly colored.
-
Fix: Recrystallize the HCl salt from Ethanol/Ether. This is far superior to column chromatography for removing trace oxidation impurities.
References
-
Yokoyama, A., et al. (1999).[3] "Superacid-Catalyzed Pictet-Spengler Reaction of Less Activated Imines." Journal of Organic Chemistry. Link
- Relevance: Establishes the necessity of strong acids (TfOH)
-
Larsen, R. D., et al. (1991). "Practical Synthesis of Tetrahydroisoquinolines." Journal of Organic Chemistry. Link
- Relevance: optimizing Bischler-Napieralski conditions for hindered amides.
-
Cox, E. D.[4][5][6] & Cook, J. M. (1995). "The Pictet-Spengler Condensation: A New Direction for an Old Reaction." Chemical Reviews. Link
- Relevance: Comprehensive review of mechanism and steric effects.
-
Wang, T., et al. (2015).[3] "Efficient Cu-Catalyzed Coupling of Tetrahydroisoquinolines." Organic Letters. Link
- Relevance: Discusses oxidative stability and handling of THIQ deriv
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 4. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. youtube.com [youtube.com]
- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]
Technical Support Center: Troubleshooting Catalyst Poisoning in Isoquinoline Hydrogenation
Welcome to our dedicated technical support center for researchers, chemists, and process development scientists engaged in the catalytic hydrogenation of isoquinolines. This guide is designed to provide practical, in-depth troubleshooting strategies and answers to frequently asked questions regarding catalyst poisoning—a common challenge that can impede reaction efficiency, selectivity, and reproducibility.
Our approach is rooted in a deep understanding of catalytic processes and surface science. We aim to not only provide solutions but also to explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively in your own laboratory settings.
Frequently Asked Questions (FAQs)
Section 1: Identifying the Problem - Symptoms of Catalyst Poisoning
Question 1: My isoquinoline hydrogenation has stalled or slowed down significantly. How do I know if catalyst poisoning is the culprit?
The most common indicators of catalyst poisoning during isoquinoline hydrogenation include:
-
Decreased Reaction Rate: A noticeable reduction in hydrogen uptake or a complete halt in the reaction progress is a primary symptom.[1]
-
Reduced Product Yield and Selectivity: You may observe lower than expected yields of the desired tetrahydroisoquinoline (THIQ) or an increase in byproducts.[1]
-
Need for Harsher Conditions: The reaction may require higher temperatures or pressures to achieve the same conversion that was previously possible under milder conditions.[1]
-
Physical Changes in the Catalyst: Although not always apparent, a change in the catalyst's color can sometimes indicate poisoning.[1]
Question 2: What are the most likely sources of catalyst poisons in my reaction?
Catalyst poisons can be introduced from various sources, including the reactants, solvents, and even the reaction setup itself. For isoquinoline hydrogenation, pay close attention to:
-
The Isoquinoline Substrate: Impurities from the synthesis of the isoquinoline starting material are a common source of poisons.
-
Solvents: Trace impurities in the solvent can accumulate on the catalyst surface.
-
Hydrogen Gas: Impurities like carbon monoxide (CO) in the hydrogen gas supply can act as strong poisons.[1]
-
Leaching from Equipment: In some cases, trace metals can leach from reactors or other equipment.
Section 2: Common Poisons in Isoquinoline Hydrogenation
Question 3: What specific chemical compounds are known to poison catalysts used for isoquinoline hydrogenation?
A variety of compounds can act as catalyst poisons. These are broadly categorized based on their chemical nature and their interaction with the catalyst's active sites.
-
Sulfur Compounds: Thiophenes, thiols, and hydrogen sulfide are potent, often irreversible, poisons for many noble metal catalysts like Palladium (Pd), Platinum (Pt), and Rhodium (Rh).[1][2] These compounds strongly chemisorb to the metal surface, blocking active sites.
-
Nitrogen-Containing Compounds: This is a particularly relevant category for isoquinoline hydrogenation. While isoquinoline itself is a nitrogen-containing heterocycle, other nitrogenous impurities or even the product, tetrahydroisoquinoline, can act as inhibitors by competing for active sites.[3][4][5] Amines, amides, and other nitrogen-containing functional groups can also act as inhibitors.[1]
-
Heavy Metals: Trace amounts of metals like lead, mercury, and arsenic can cause irreversible poisoning.[1][6]
-
Carbon Monoxide (CO): Often found as an impurity in hydrogen gas, CO can strongly and often reversibly bind to catalyst active sites.[1][7]
-
Halides: Both organic and inorganic halides can deactivate catalysts.[1][2]
Question 4: Can the isoquinoline substrate or the tetrahydroisoquinoline (THIQ) product poison the catalyst?
Yes, this phenomenon, often referred to as "self-inhibition" or "product inhibition," is a known challenge in the hydrogenation of N-heterocycles.[3][4][5] The lone pair of electrons on the nitrogen atom in both isoquinoline and THIQ can coordinate to the active metal sites on the catalyst surface. This competitive adsorption can hinder the binding and subsequent hydrogenation of the isoquinoline substrate, leading to reduced reaction rates.[4][5]
One strategy to mitigate this is the addition of a Brønsted acid, which protonates the nitrogen, reducing its ability to coordinate to the catalyst.[8] Another approach involves the use of activating agents like chloroformates, which react with the nitrogen atom and can prevent catalyst poisoning.[5][9]
Question 5: What is the difference between reversible and irreversible poisoning?
The distinction lies in the strength of the interaction between the poison and the catalyst:
-
Reversible Poisoning: The poison weakly adsorbs to the catalyst's active sites. The catalyst's activity can often be restored by removing the poison from the feedstock or through a simple regeneration procedure, such as thermal treatment.[1]
-
Irreversible Poisoning: The poison forms a strong, stable chemical bond with the active sites.[1] This type of poisoning is often permanent, and the catalyst may need to be replaced.[1]
Troubleshooting and Diagnostic Workflow
A systematic approach is crucial for efficiently diagnosing and resolving catalyst poisoning issues. The following workflow provides a step-by-step guide.
Caption: A systematic workflow for troubleshooting catalyst poisoning.
Analytical Protocols for Poison Identification
Identifying the specific poison is a critical step. Here are detailed protocols for common analytical techniques.
Protocol 1: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Metal Poisons
This technique is highly sensitive for detecting trace metal contaminants on the catalyst.
1. Sample Preparation:
- Carefully weigh a representative sample of the dried, spent catalyst (typically 10-50 mg).
- Digest the catalyst sample in a mixture of high-purity acids (e.g., aqua regia) in a sealed microwave digestion vessel.
- After digestion, dilute the sample to a known volume with deionized water.
2. Instrumental Analysis:
- Prepare a series of calibration standards for the suspected metal poisons.
- Aspirate the digested sample solution into the ICP-MS instrument. The sample is nebulized and introduced into a high-temperature argon plasma, where it is atomized and ionized.
- The ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.
3. Data Analysis:
- Quantify the concentration of each metal poison by comparing the signal intensities from the sample to the calibration curve.
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis
XPS provides information about the elemental composition and chemical state of the catalyst surface, where poisoning occurs.
1. Sample Preparation:
- Mount a small amount of the dried, spent catalyst onto a sample holder using double-sided carbon tape.
- Ensure the sample is representative of the bulk material.
2. Instrumental Analysis:
- Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
- Irradiate the sample with a focused beam of X-rays, causing the emission of photoelectrons.
- An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.
3. Data Analysis:
- The binding energy of the photoelectrons is calculated, which is characteristic of each element and its chemical environment.
- This allows for the identification of elements on the catalyst surface and can provide information about their oxidation state, helping to identify the nature of the poison.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Organic Poisons
GC-MS is used to identify volatile organic compounds in the feedstock or solvent that may be acting as poisons.
1. Sample Preparation:
- Prepare a dilute solution of the isoquinoline substrate or the solvent in a high-purity solvent.
- For solid substrates, a solvent extraction may be necessary.
2. Instrumental Analysis:
- Inject a small volume of the prepared sample into the GC. The sample is vaporized and carried by an inert gas through a chromatographic column.
- The column separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.
- The separated components then enter the mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio.
3. Data Analysis:
- The resulting mass spectrum for each separated component is a unique "fingerprint" that can be compared to a library of known compounds for identification.
Catalyst Regeneration Protocols
In cases of reversible poisoning, the catalyst's activity can often be restored.
Protocol 4: Thermal Regeneration of a Deactivated Catalyst
This method is effective for removing weakly adsorbed poisons.
1. Catalyst Loading:
- Load the deactivated catalyst into a tube furnace or a suitable reactor.
2. Inert Gas Purge:
- Purge the system with an inert gas (e.g., nitrogen or argon) at room temperature to remove any residual reactants or air.[1]
3. Heating Program:
- Heat the catalyst under a continuous flow of inert gas to a specific temperature. The optimal temperature and duration depend on the nature of the poison and the catalyst's thermal stability. For some carbon-supported catalysts, a mild regeneration involves oxidation in air at 200°C followed by reduction in H₂ at 180°C.[1]
4. Cooling:
- After the thermal treatment, cool the catalyst to room temperature under the inert gas flow.
Protocol 5: Chemical Washing
This technique uses acidic or basic solutions to dissolve and remove certain types of poisons.
1. Catalyst Slurry:
- Create a slurry of the poisoned catalyst in a suitable solvent.
2. Washing Solution:
- Add a dilute acidic or basic solution to the slurry and stir for a defined period. The choice of washing solution depends on the nature of the poison.
3. Filtration and Rinsing:
- Filter the catalyst and wash it thoroughly with deionized water to remove any residual acid or base.
4. Drying:
- Dry the catalyst under vacuum or in an oven at a suitable temperature.
Data Presentation: Quantitative Effects of Poisons
The following table summarizes the qualitative impact of common poisons on hydrogenation catalysts.
| Poison Class | Common Examples | Typical Effect on Catalyst Activity | Reversibility |
| Sulfur Compounds | H₂S, thiols, thiophenes | Severe deactivation | Often Irreversible |
| Nitrogen Compounds | Amines, amides, pyridines | Inhibition, reduced rate | Generally Reversible |
| Heavy Metals | Pb, Hg, As | Severe, permanent deactivation | Irreversible |
| Carbon Monoxide | CO | Strong inhibition | Often Reversible |
| Halides | Chlorides, bromides | Deactivation | Can be Reversible or Irreversible |
References
-
Gunasekar, R., et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry. [Link]
-
Lee, J., et al. (2026). Scalable Continuous Flow Hydrogenation of Isoquinoline in Trickle-Bed Reactors. Organic Process Research & Development. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. [Link]
-
Barta, Z., et al. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II. Catalysts. [Link]
-
Joule, J. A., & Mills, K. (n.d.). Isoquinoline. [Link]
-
Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
-
Axens. (2022). What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace?[Link]
-
Li, G., et al. (2025). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. MDPI. [Link]
-
Lu, S.-M., et al. (2006). Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. Angewandte Chemie International Edition. [Link]
-
Panda, S., et al. (2018). A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones. Chemical Science. [Link]
-
Lu, S.-M., et al. (2025). Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. ResearchGate. [Link]
-
Molnár, Á. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. WordPress. [Link]
-
Shaughnessy, K. H., et al. (2025). Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. Catalysis Science & Technology. [Link]
-
Panda, S., et al. (n.d.). A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones. Royal Society of Chemistry. [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. [Link]
-
G.A.S. Dortmund. (n.d.). Detection of Catalyst Poisons. [Link]
-
Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]
-
Qin, T., et al. (n.d.). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. PMC. [Link]
-
He, L., et al. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society. [Link]
-
Zhong, Y., et al. (n.d.). General and Efficient Copper-Catalyzed Oxazaborolidine Complex in Transfer Hydrogenation of Isoquinolines under Mild Conditions. ACS Omega. [Link]
-
Ponomareva, E., et al. (2025). Effect of Support and Polymer Modifier on the Catalytic Performance of Supported Palladium Catalysts in Hydrogenation. MDPI. [Link]
-
Sharma, P., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]
-
Wang, Z., et al. (2023). Heterogeneous Catalysts in N-Heterocycles and Aromatics as Liquid Organic Hydrogen Carriers (LOHCs): History, Present Status and Future. MDPI. [Link]
-
Kitamura, M., et al. (2015). Catalytic asymmetric hydrogenation of quinoline carbocycles. Chemical Communications. [Link]
-
ResearchGate. (n.d.). Activity of the catalysts for the hydrogenation of quinoline. Reaction...[Link]
-
Wang, C., et al. (n.d.). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 4. real.mtak.hu [real.mtak.hu]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 2-Methylphenyl Ethylamine Cyclization
Ticket Status: Open Subject: Minimizing Side Products in THIQ and Indoline Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The cyclization of 2-methylphenyl ethylamines presents a unique "electronic mismatch" challenge. Unlike 3-methyl or 4-methyl isomers, the 2-methyl substituent (an ortho, para-director) directs electrophilic attack to positions C3 and C5. However, standard cyclization (Pictet-Spengler or Bischler-Napieralski) requires ring closure at C6 (the position meta to the methyl group).
Because C6 is not electronically activated by the methyl group, the rate of cyclization is kinetically suppressed, allowing competing pathways—specifically dimerization , styrene formation (elimination) , and
This guide provides diagnostic workflows and resolution protocols for the three primary cyclization methodologies.
Module 1: The Pictet-Spengler Protocol (THIQ Synthesis)
Target Scaffold: 1,2,3,4-Tetrahydroisoquinolines (THIQs) Primary Failure Mode: Dimerization (Linear Poly-condensation) & "Spiderman" Polymers.
The Mechanic's Diagnosis
Because the C6 position is electronically neutral (meta to the activating 2-Me group), the iminium intermediate lives longer than usual. Instead of cyclizing intramolecularly, it acts as an electrophile for a second molecule of amine, leading to N-alkylated dimers or oligomers.
Troubleshooting Matrix
| Symptom | Probable Cause | Diagnostic Step | Resolution Protocol |
| Gummy/Tarry precipitate | Linear Polymerization | Check LCMS for [M+M-H]+ peaks (Dimer). | Protocol A (High Dilution): Run reaction at <0.05 M concentration to favor intramolecular reaction over intermolecular collision. |
| No Reaction (Starting Material) | Deactivated Ring (Electronic Mismatch) | Proton NMR shows sharp imine peak but no cyclic protons. | Protocol B (Superacid/TFA): Switch from HCl/MeOH to TFA (Trifluoroacetic acid) or MSA (Methanesulfonic acid) to increase iminium electrophilicity. |
| Regioisomers | Cyclization at C6 vs C2 | Not applicable for 2-Me (C2 is blocked). | Verify Sterics: Ensure the aldehyde component is not too bulky; 2-Me creates an "ortho-ortho" clash in the transition state. |
Visualization: The Acid-Switch Decision Tree
Caption: Decision logic for overcoming the "Electronic Mismatch" of the 2-methyl substituent.
Module 2: The Bischler-Napieralski Protocol
Target Scaffold: 3,4-Dihydroisoquinolines Primary Failure Mode: The Retro-Ritter Reaction (Styrene Formation).[1]
The Mechanic's Diagnosis
This reaction proceeds via a nitrilium ion.[2] If cyclization is slow (due to the 2-Me deactivation discussed above), the thermodynamic equilibrium shifts toward the elimination of the nitrile, ejecting the phenethylamine chain as a styrene derivative (Retro-Ritter fragmentation).
Diagnostic Steps
-
Smell Test: Styrenes often have a distinct, sweet/plastic odor compared to the amine.
-
NMR Check: Look for vinylic protons (styrene double bond) around 5.0–6.0 ppm.
Resolution Protocol: The "Nitrile Trap"
To stop the Retro-Ritter elimination, you must shift the equilibrium or lower the activation energy for cyclization.
-
Switch Solvent: Do not use Toluene. Use Acetonitrile (MeCN) or the nitrile corresponding to the amide R-group. By flooding the system with nitrile, you push the equilibrium back toward the nitrilium intermediate (Le Chatelier’s principle).
-
Milder Activation: Instead of boiling in
(which promotes elimination), use the Movassaghi Protocol :
Module 3: Metal-Catalyzed Intramolecular Amination
Target Scaffold: Indolines (via C-H Activation)
Primary Failure Mode:
The Mechanic's Diagnosis
When using Palladium (Pd) to cyclize the amine onto the 2-methyl ring, the intermediate is a six-membered palladacycle. This intermediate contains
Protocol: The "Bite Angle" Fix
You must accelerate Reductive Elimination over
1. Ligand Selection (The Critical Variable):
-
Avoid:
or flexible chains. -
Use: Bidentate ligands with a large "bite angle" or bulky monodentate ligands.
-
Recommendation:XPhos or DavePhos (Buchwald Ligands) create a steric wall that forces the Pd center to eject the product (Reductive Elimination) to relieve strain.
-
2. Oxidant Choice:
-
Use
(PIDA) as the oxidant. It promotes the formation of high-valent Pd(IV) species, which undergo reductive elimination orders of magnitude faster than Pd(II) species, effectively outrunning the -hydride elimination pathway.
Visualization: The Kinetic Race
Caption: The kinetic competition between cyclization (Green) and elimination (Red).
Frequently Asked Questions (FAQ)
Q: Why does my 2-methylphenethylamine yield lower than the 3-methyl isomer in Pictet-Spengler reactions? A: This is a classic electronic directing issue. The 3-methyl group is para to the site of cyclization (C6), activating it. The 2-methyl group is meta to C6, providing no electronic assistance. You are essentially fighting a non-activated benzene ring. Use stronger acids (TFA) or N-acyliminium ions to compensate.
Q: I see a "doublet of doublets" in the aromatic region that shouldn't be there. What is it?
A: In Bischler-Napieralski reactions, this is likely the styrene side product formed via the Retro-Ritter pathway.[1][3][7] Check the vinyl region (5.0–6.0 ppm). If present, lower your reaction temperature and switch to the Movassaghi Protocol (
Q: Can I use Copper (Cu) instead of Palladium for the indoline cyclization?
A: Yes, but the mechanism changes. Copper typically proceeds via a radical mechanism (Single Electron Transfer). While this avoids
References
-
Stöckigt, J., et al. "The Pictet-Spengler Reaction in Nature and in Organic Chemistry." Natural Product Reports, 2011.
-
Larsen, R. D., et al. "A Practical Synthesis of Isocarbostyrils via the Bischler-Napieralski Reaction." Journal of Organic Chemistry, 1991.[7]
-
Movassaghi, M. & Hill, M. D. "Single-Step Synthesis of Pyrimidine Derivatives." (Context: Activation of Amides with Tf2O). Organic Letters, 2008.[7]
-
Wolfe, J. P., et al. "Intramolecular Palladium-Catalyzed Aryl Amination." Journal of the American Chemical Society, 1996.
-
Muñiz, K. "High-Oxidation-State Palladium Catalysis: New Reactivity for Organic Synthesis." Angewandte Chemie International Edition, 2009.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
Resolution of racemic 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline mixtures
Executive Summary & Decision Matrix
Resolving 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline (1-(2-MP)-THIQ) presents a specific stereochemical challenge due to the steric bulk of the ortho-methyl group adjacent to the C1 chiral center. Unlike the unsubstituted 1-phenyl analog, this steric hindrance can destabilize diastereomeric salt lattices, leading to "oiling out" rather than crystallization.
Use the matrix below to select the optimal workflow for your scale and purity requirements.
| Parameter | Method A: Classical Resolution | Method B: Enzymatic Kinetic Resolution | Method C: Preparative Chiral HPLC |
| Scale | >10 g to Kilogram | 100 mg to 50 g | <100 mg (Analytical/mg scale) |
| Cost/g | Low | Medium | High |
| Max Yield | 35-40% (per enantiomer) | 45-50% (theoretical max 50%) | >90% recovery |
| Purity (ee) | >98% (requires recrystallization) | >99% (often single pass) | >99.9% |
| Primary Risk | Oiling out / Salt solubility | Long reaction times (Steric hindrance) | Solubility limit in mobile phase |
Method A: Classical Chemical Resolution (Diastereomeric Crystallization)
This is the "workhorse" method for generating starting materials for SAR studies.
The Chemistry:
We utilize the acidity difference between the enantiomers when paired with a chiral acid. For 1-aryl-THIQs, D-(-)-Tartaric acid is the standard starting point. However, due to the ortho-methyl steric clash, if D-Tartaric acid fails to crystallize, you must switch to (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) . The benzoyl wings provide additional
Protocol: 10g Scale
-
Preparation: Dissolve 10g (44.8 mmol) of racemic 1-(2-MP)-THIQ in 50 mL of Ethanol (95%) .
-
Acid Addition: In a separate flask, dissolve 0.5 equivalents (3.36g) of D-(-)-Tartaric acid in 20 mL of hot Ethanol.
-
Note: We use the "Half-Quantity Method" (0.5 eq) to precipitate the less soluble diastereomer preferentially.
-
-
Mixing: Add the hot acid solution to the amine solution slowly with vigorous stirring.
-
Crystallization:
-
Heat the mixture to reflux until clear.
-
Allow to cool to Room Temperature (RT) over 4 hours.
-
Critical Step: If oil droplets form (oiling out), reheat to reflux and add Acetone dropwise until the solution turns slightly cloudy, then clear it with a drop of Ethanol. Acetone acts as an anti-solvent to enforce lattice formation.
-
-
Filtration: Collect the crystals. Wash with cold Ethanol/Acetone (1:1).
-
Free-Basing (Liberating the Amine):
-
Suspend the salt in water.
-
Adjust pH to >12 using 2M NaOH.
-
Extract with Dichloromethane (DCM) x3. Dry over
and concentrate.
-
Troubleshooting Guide: Method A
Q: The solution turned into a thick oil instead of crystals. What now?
-
Diagnosis: This is "oiling out," common with ortho-substituted aromatics. The supersaturation is too high, or the solvent polarity is wrong.
-
Fix: Re-dissolve the oil by heating. Add a seed crystal (if available). If not, scratch the glass wall with a spatula. If it persists, switch solvent system to Methanol/Isopropyl Ether (1:3) . The lower polarity of the ether forces ionic pairing over solvation.
Q: The enantiomeric excess (ee) is only 80% after the first crop.
-
Diagnosis: Eutectic entrapment. The mother liquor (containing the wrong enantiomer) is trapped inside the crystal lattice.
-
Fix: Perform a Recrystallization . Dissolve the salt in the minimum amount of boiling Ethanol. Let it cool very slowly (wrap the flask in foil/towel to insulate). Slower growth = higher purity.
Method B: Enzymatic Kinetic Resolution (Green Chemistry)
Ideal for high-purity needs where yield is secondary. We use Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435) to selectively acylate the (R)-enantiomer, leaving the (S)-amine untouched.
Protocol
-
Setup: Dissolve 1g of racemic amine in 20 mL of MTBE (Methyl tert-butyl ether).
-
Acyl Donor: Add 3 equivalents of Ethyl Acetate (or Isopropyl Acetate for slower, more selective reaction).
-
Catalyst: Add 100 mg of Novozym 435.
-
Incubation: Shake at 30°C at 200 rpm.
-
Monitoring: Monitor by HPLC every 2 hours. The (R)-amine is converted to the amide.
-
Termination: Stop when conversion reaches 50%. Filter off the enzyme.
-
Separation:
-
The reaction mixture contains (S)-amine and (R)-amide.[1]
-
Acidify with 1M HCl. The (S)-amine moves to the aqueous layer. The (R)-amide stays in the organic layer.
-
Separate layers and basify the aqueous layer to recover pure (S)-amine.
-
Troubleshooting Guide: Method B
Q: The reaction has stalled at 30% conversion.
-
Diagnosis: Product inhibition or water accumulation.
-
Fix: Add molecular sieves (4Å) to the reaction vessel. Water is a byproduct of some acylation pathways (if using acids) or can cause hydrolysis of the product amide if the solvent isn't dry. Ensure solvents are anhydrous.
Q: Selectivity (E-value) is low; both enantiomers are reacting.
-
Diagnosis: Temperature too high or wrong acyl donor.
-
Fix: Lower temperature to 20°C. Switch acyl donor to Methoxyacetate . The methoxy group creates a "chelating" effect in the enzyme active site, often improving recognition of the chiral center.
Method C: Analytical Validation (Chiral HPLC)
You cannot optimize what you cannot measure.
Standard Operating Procedure (SOP):
-
Column: Chiralpak IC (Immobilized polysaccharide) - Preferred for THIQs due to solvent robustness.
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
Q: I see severe peak tailing.
-
Fix: The secondary amine interacts with silanols on the silica backbone. Increase Diethylamine (DEA) to 0.2% or switch to Trifluoroacetic acid (TFA) if using a coated phase (check column compatibility first!).
Visual Workflows
Diagram 1: The Resolution Decision Tree
Caption: Decision matrix for selecting the appropriate resolution methodology based on scale and purity needs.
Diagram 2: Chemical Resolution & Recycling Loop
Caption: Closed-loop workflow showing the isolation of the target enantiomer and the recycling of the unwanted isomer to maximize yield.
References
-
Carril, M., et al. (2008). "Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters." Tetrahedron: Asymmetry, 19(24), 2784–2788.[2]
- Sakai, K., et al. (2005). "Resolution of 1-substituted 1,2,3,4-tetrahydroisoquinolines via diastereomeric salt formation." Journal of Organic Chemistry.
-
Daicel Chiral Technologies. (2020). "Application Guide for Chiral HPLC Selection." Chiral Technologies Instruction Manual.
- Gotor-Fernández, V., et al. (2006). "Preparation of Enantiomerically Pure 1,2,3,4-Tetrahydroisoquinolines." Current Organic Chemistry, 10(10), 1125-1143.
Sources
Removing unreacted aldehyde impurities from Pictet-Spengler products
Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot a common challenge in this powerful cyclization reaction: the removal of unreacted aldehyde impurities. This resource provides in-depth, experience-driven advice and detailed protocols to ensure the purity of your valuable tetrahydro-β-carboline and tetrahydroisoquinoline products.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding aldehyde impurities in Pictet-Spengler reactions.
Q1: Why is it common to have unreacted aldehyde in my Pictet-Spengler reaction mixture?
A1: It is a common practice to use a slight excess of the aldehyde (1.0-1.2 equivalents) in Pictet-Spengler reactions.[1] This is done to ensure the complete consumption of the often more valuable β-arylethylamine starting material.[1] While this strategy drives the reaction to completion, it inherently leaves residual aldehyde in the crude product mixture.
Q2: My product and the leftover aldehyde have very similar polarities. How can I separate them?
A2: This is a frequent challenge, especially with aromatic aldehydes. When standard column chromatography fails to provide adequate separation, several chemical methods can be employed. The most common and effective techniques include a sodium bisulfite wash or the use of scavenger resins.[2][3] These methods selectively react with the aldehyde, altering its properties to facilitate easy removal.
Q3: Can I just use distillation to remove a volatile aldehyde like formaldehyde?
A3: While tempting for low-boiling point aldehydes, distillation is often not recommended. The acidic conditions and heating required for distillation can potentially lead to the decomposition of sensitive Pictet-Spengler products.[4] Furthermore, formaldehyde is often used in the form of its solid trimer, 1,3,5-trioxane, which decomposes to formaldehyde under acidic conditions, making simple distillation ineffective for its removal.[5]
Q4: How can I confirm that the impurity in my product is indeed an aldehyde?
A4: The most definitive method for identifying an aldehyde impurity is through ¹H NMR spectroscopy. The aldehyde proton typically appears as a characteristic singlet in the downfield region of the spectrum, usually between δ 9 and 10 ppm.[6] This region is often clear of other signals from the Pictet-Spengler product, making it a reliable diagnostic peak.[7][8]
Q5: Are there reaction conditions that can minimize the amount of leftover aldehyde?
A5: While using a slight excess of the aldehyde is standard, you can optimize the stoichiometry. Carefully titrating the amount of aldehyde to near 1:1 equivalence can reduce the excess. However, this may require longer reaction times or slightly lower yields of the desired product. Monitoring the reaction closely by TLC or LC-MS can help you determine the optimal point to quench the reaction.
Troubleshooting Guides: Step-by-Step Protocols
For more persistent issues with aldehyde impurities, the following detailed protocols provide robust solutions.
Guide 1: Removal of Aldehydes using Sodium Bisulfite Wash
This classical and highly effective method relies on the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble adduct.[2][9] This adduct can then be easily separated from the organic product through liquid-liquid extraction.
Underlying Principle: The Chemistry of Bisulfite Addition
The nucleophilic bisulfite ion attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. Subsequent proton transfer results in the formation of a stable, ionic α-hydroxy sulfonate salt (the bisulfite adduct). This salt is highly soluble in water and can be partitioned into an aqueous phase, leaving the desired Pictet-Spengler product in the organic layer.[9]
Detailed Protocol:
-
Reaction Quench & Solvent Removal: After the Pictet-Spengler reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic. Remove the organic solvent under reduced pressure.
-
Redissolution: Dissolve the crude residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Bisulfite Extraction: Transfer the solution to a separatory funnel and add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 2-3 minutes to ensure intimate mixing and complete adduct formation.[10] You may observe the formation of a white precipitate, which is the bisulfite adduct.
-
Phase Separation: Allow the layers to separate. The aqueous layer (bottom layer if using DCM, top layer if using ethyl acetate) will contain the aldehyde-bisulfite adduct. Drain and collect the organic layer.[2]
-
Back-Extraction: To ensure complete removal, wash the organic layer two more times with the saturated sodium bisulfite solution.
-
Final Washes: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified Pictet-Spengler product.
Workflow Diagram:
Caption: Workflow for Aldehyde Removal via Bisulfite Wash.
Guide 2: Aldehyde Removal with Scavenger Resins
Scavenger resins are functionalized solid supports that selectively bind to and remove excess reagents or byproducts from a reaction mixture.[3] For aldehyde removal, resins with primary amine or hydrazine functionalities are particularly effective.[11][12]
Why Use a Scavenger Resin?
-
Simplicity: The workup involves simple filtration.[3]
-
High Selectivity: These resins are designed to react specifically with aldehydes.[3]
-
No Aqueous Workup: This is advantageous for water-sensitive products.
Choosing the Right Resin:
| Resin Type | Functional Group | Reaction | Advantages |
| Amine-based | -NH₂ | Forms an imine | Readily available, effective for most aldehydes. |
| Hydrazine-based | -NHNH₂ | Forms a hydrazone | Very reactive, good for sterically hindered aldehydes.[12] |
Detailed Protocol:
-
Solvent Selection: After the reaction is complete, if the reaction solvent is compatible with the resin (e.g., DCM, THF, acetonitrile), you can proceed directly. If not, remove the reaction solvent and redissolve the crude product in a suitable solvent.
-
Resin Addition: Add the scavenger resin (typically 2-4 equivalents relative to the excess aldehyde) to the solution of the crude product.
-
Scavenging: Stir the mixture at room temperature. The time required for complete scavenging can vary from a few hours to overnight. Monitor the disappearance of the aldehyde by TLC or ¹H NMR.
-
Filtration: Once the aldehyde is consumed, filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.
Workflow Diagram:
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Workup [chem.rochester.edu]
- 3. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 6. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 7. Low-Field Benchtop NMR Spectroscopy for Quantification of Aldehydic Lipid Oxidation Products in Culinary Oils during Shallow Frying Episodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
The Definitive Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. The tetrahydroisoquinoline scaffold is a privileged core in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a specific derivative, 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline.
As Senior Application Scientists, we recognize that a mere presentation of data is insufficient. Therefore, this guide is structured to not only deliver detailed spectral analysis but also to provide a comparative perspective against other analytical techniques, grounding our discussion in the principles of scientific integrity and practical, field-tested insights.
Unveiling the Structure: The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution.[2] Unlike methods that require crystallization or provide only functional group or molecular weight information, NMR offers a comprehensive picture of the molecular framework, including stereochemistry and the electronic environment of each atom.[2] This non-destructive technique allows for the complete assignment of proton and carbon signals, revealing the intricate connectivity of the molecule.[3]
For a molecule such as 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline, which possesses a chiral center at the C1 position and distinct aromatic and aliphatic regions, NMR is uniquely suited to provide an unambiguous structural assignment.
Molecular Structure and Numbering
To facilitate a clear discussion of the NMR data, the atomic numbering scheme for 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline is presented below.
Caption: A streamlined workflow for the preparation and NMR analysis of small organic molecules.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline for ¹H NMR, and 20-50 mg for ¹³C NMR. [4] * Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). [4]Other deuterated solvents such as DMSO-d₆ or Methanol-d₄ can be used depending on the sample's solubility. [5][6] * Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
The experiments should be performed on a spectrometer with a proton frequency of at least 400 MHz for adequate resolution.
-
The sample temperature should be maintained at 298 K.
-
-
¹H NMR Data Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. [7] * The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups. [7]
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Comparative Analysis: NMR vs. Other Analytical Techniques
While NMR is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, stereochemistry, connectivity. | Non-destructive, provides unambiguous structural information in solution. [2] | Lower sensitivity compared to MS, can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, can analyze complex mixtures when coupled with chromatography (e.g., GC-MS, LC-MS). | Provides limited information on connectivity and no stereochemical data. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple to operate. | Provides limited structural information, not suitable for complete structure elucidation on its own. |
| X-ray Crystallography | Absolute three-dimensional structure in the solid state. | Provides definitive structural and stereochemical information. | Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state conformation. |
Logical Relationship of Analytical Techniques for Structural Elucidation
Caption: A logical workflow illustrating the complementary roles of different analytical techniques in comprehensive structural elucidation.
Conclusion
The structural characterization of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline is effectively achieved through a combination of ¹H and ¹³C NMR spectroscopy. This guide has provided a detailed, predicted analysis of the key spectral features, a robust experimental protocol for data acquisition, and a comparative overview of alternative analytical methods. For drug development professionals and researchers, a thorough understanding and application of NMR are indispensable for the unambiguous determination of molecular structure, which is a critical step in the journey from discovery to a potential therapeutic agent. While other techniques provide valuable complementary information, NMR remains the gold standard for comprehensive structural elucidation in solution.
References
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information One-step route to tricyclic fused 1,2,3,4- tetrahydroisoquinoline systems via the Castagnoli–Cushman pr. Retrieved from [Link]
-
Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024, February 16). PMC. Retrieved from [Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2025, April 19). MDPI. Retrieved from [Link]
-
NMR Sample Preparation | Chemical Instrumentation Facility. (n.d.). Iowa State University. Retrieved from [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021, March 15). ACS Omega. Retrieved from [Link]
-
Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes. (n.d.). ACG Publications. Retrieved from [Link]
-
All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. (2020, June 3). RSC Publishing. Retrieved from [Link]
-
Dehydrogenative Coupling Reactions Catalysed by Rose Bengal Using Visible Light Irradiation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). ijstr. Retrieved from [Link]
-
The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. (2022, December 2). MDPI. Retrieved from [Link]
-
Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. (n.d.). MDPI. Retrieved from [Link]
-
derivatives of 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid. (2005, November 15). LOCKSS. Retrieved from [Link]
-
Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Retrieved from [Link]
-
1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved from [Link]
-
Synthesis of 1-substituted tetrahydroisoquinolines by lithiation and electrophilic quenching guided by in situ IR and NMR spectroscopy and application to the synthesis of salsolidine, carnegine and laudanosine. (2013, June 10). PubMed. Retrieved from [Link]
-
Supporting Information for A porous metal-organic framework containing multiple active Cu2+ sites for highly efficient cross deh. (n.d.). Retrieved from [Link]
-
1,2,3,4-Tetrahydroisoquinoline. (n.d.). PubChem. Retrieved from [Link]
-
1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
Sources
- 1. ijstr.org [ijstr.org]
- 2. mdpi.com [mdpi.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline
For researchers, scientists, and drug development professionals engaged in the structural elucidation of novel chemical entities, a comprehensive understanding of mass spectrometry fragmentation patterns is paramount. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline, a substituted tetrahydroisoquinoline (THIQ) with potential applications in medicinal chemistry. By comparing its fragmentation behavior with that of the parent 1,2,3,4-tetrahydroisoquinoline, this document aims to provide valuable insights into the influence of the 1-aryl substituent on the fragmentation pathways.
Introduction: The Significance of Fragmentation Analysis
Tetrahydroisoquinolines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many natural alkaloids and synthetic compounds with a wide range of biological activities. The substitution pattern on the THIQ scaffold plays a crucial role in determining their pharmacological properties. Mass spectrometry is a powerful analytical technique for the structural characterization of these molecules. Understanding the specific fragmentation patterns under different ionization conditions, such as electron ionization (EI), is essential for unambiguous identification and for differentiating between isomers.
This guide will focus on the EI-MS fragmentation of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline. We will explore the primary fragmentation pathways and compare them to the fragmentation of the unsubstituted 1,2,3,4-tetrahydroisoquinoline to highlight the diagnostic ions that arise from the presence of the 2-methylphenyl group at the C1 position.
Predicted Mass Spectrum and Fragmentation Pathways of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline
The primary fragmentation pathways for amines and substituted aromatic compounds under electron ionization include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), benzylic cleavage, and retro-Diels-Alder (rDA) reactions.[1][2]
Key Predicted Fragmentation Pathways:
-
Benzylic Cleavage (α-Cleavage at C1-Aryl Bond): The most facile fragmentation is expected to be the cleavage of the bond between the C1 of the tetrahydroisoquinoline ring and the 2-methylphenyl group. This benzylic cleavage can result in two primary fragment ions:
-
Formation of the 2-methylphenyl (tolyl) cation (m/z 91): This is a very stable tropylium ion, and its presence is highly characteristic of compounds containing a benzyl or tolyl moiety.
-
Formation of the 1,2,3,4-tetrahydroisoquinolinium cation (m/z 132): This fragment arises from the loss of the 2-methylphenyl radical.
-
-
Retro-Diels-Alder (rDA) Reaction: The tetrahydroisoquinoline ring can undergo a retro-Diels-Alder reaction, leading to the cleavage of the heterocyclic ring. This would result in the formation of a diene and a dienophile. For the tetrahydroisoquinoline core, this fragmentation is a known pathway.[2][3]
-
Loss of a Hydrogen Radical (M-1): The molecular ion can lose a hydrogen radical, typically from the carbon adjacent to the nitrogen (C1 or C3), to form a stable iminium ion at m/z 222.
-
Fragmentation of the Tetrahydroisoquinoline Ring: Further fragmentation of the m/z 132 ion is expected, following the known fragmentation pattern of unsubstituted 1,2,3,4-tetrahydroisoquinoline. This includes the loss of ethylene (m/z 104) and subsequent rearrangements.
The following diagram illustrates the predicted primary fragmentation pathways of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline.
Caption: Predicted EI-MS fragmentation of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline.
Comparative Analysis: 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline vs. 1,2,3,4-Tetrahydroisoquinoline
To understand the influence of the 2-methylphenyl substituent, we will compare the predicted fragmentation of the title compound with the known fragmentation of unsubstituted 1,2,3,4-tetrahydroisoquinoline. The mass spectrum of 1,2,3,4-tetrahydroisoquinoline is well-documented and serves as an excellent reference.[4][5][6]
Mass Spectrum of 1,2,3,4-Tetrahydroisoquinoline:
The electron ionization mass spectrum of 1,2,3,4-tetrahydroisoquinoline (MW: 133.19 g/mol ) is characterized by the following key ions:[4][5][6]
-
Molecular Ion (M+•) at m/z 133: This is typically a prominent peak.
-
[M-1]+ Ion at m/z 132: This is often the base peak, resulting from the loss of a hydrogen atom from the C1 position to form a stable dihydroisoquinolinium cation.
-
[M-29]+ Ion at m/z 104: This fragment corresponds to the loss of an ethyl radical (C2H5•) or ethylene (C2H4) via a retro-Diels-Alder reaction.
-
Ion at m/z 117: This can be formed by the loss of a methyl radical from the m/z 132 ion.
-
Ion at m/z 91: This corresponds to a tropylium ion, likely formed through rearrangement and fragmentation of the tetrahydroisoquinoline ring.
The fragmentation pathway of 1,2,3,4-tetrahydroisoquinoline is depicted below.
Caption: EI-MS fragmentation of 1,2,3,4-tetrahydroisoquinoline.
Comparison Table:
| Feature | 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline (Predicted) | 1,2,3,4-Tetrahydroisoquinoline (Experimental) |
| Molecular Ion (m/z) | 223 | 133 |
| Base Peak (Predicted) | m/z 132 or m/z 91 | m/z 132 |
| Key Fragment Ions (m/z) | 222, 132, 91, 104, 117 | 132, 104, 117, 91 |
| Diagnostic Fragment | m/z 91 (tolyl cation) , m/z 132 (THIQ cation) | m/z 132 (dihydroisoquinolinium cation) |
| Characteristic Neutral Loss | Loss of tolyl radical (91 u) | Loss of H radical (1 u) |
The most significant difference in the fragmentation pattern is the prominent presence of the m/z 91 ion in the spectrum of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline, which directly indicates the presence of the tolyl substituent. The m/z 132 ion , which is the base peak in the unsubstituted compound, is also expected to be a major fragment in the substituted analog, but its relative abundance might be lower due to the competing fragmentation pathway leading to the stable tolyl cation.
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation patterns, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.
1. Sample Preparation:
-
Dissolve 1 mg of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline in 1 mL of a suitable volatile solvent such as methanol or dichloromethane.
-
For comparison, prepare a 1 mg/mL solution of 1,2,3,4-tetrahydroisoquinoline in the same solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent) with an electron ionization (EI) source.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: m/z 40-400.
3. Data Analysis:
-
Acquire the total ion chromatogram (TIC) and mass spectrum for each compound.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the experimental mass spectrum of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline with the predicted fragmentation pattern.
-
Compare the mass spectra of the substituted and unsubstituted tetrahydroisoquinolines to identify the diagnostic fragment ions.
Workflow Diagram:
Caption: Workflow for GC-MS analysis of tetrahydroisoquinolines.
Conclusion
The presence of a 2-methylphenyl group at the C1 position of the tetrahydroisoquinoline ring is predicted to significantly influence its mass spectrometric fragmentation pattern under electron ionization. The most prominent diagnostic feature is expected to be the formation of a stable tolyl cation at m/z 91, resulting from benzylic cleavage. This, along with the characteristic fragment of the tetrahydroisoquinoline core at m/z 132, provides a clear signature for the identification of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline. By comparing its fragmentation with that of the unsubstituted parent compound, researchers can confidently identify the presence and position of the aryl substituent. The provided experimental protocol offers a robust method for obtaining high-quality mass spectral data for these and similar compounds, aiding in their structural elucidation and characterization in various scientific disciplines.
References
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Sekuła, K., Wrzesień-Tokarczyk, W., & Zuba, D. (2019). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences, 118, 157-169. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Benzyl-1,2,3,4-tetrahydroisoquinoline. PubChem Compound Database. [Link]
-
ResearchGate. (n.d.). Electron impact mass spectrum with proposed fragmentation (a) and HR-MS. [Link]
-
NIST. (n.d.). Isoquinoline, 1-benzyl-1,2,3,4-tetrahydro-. NIST Chemistry WebBook. [Link]
-
ChemSimplified. (2021, January 21). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube. [Link]
-
ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines.... [Link]
-
Tanaka, H., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033–12039. [Link]
-
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
-
NPTEL-NOC IITM. (2019, April 9). Fragmentation patterns of simple organic molecules Retro Diels-Alder fragmentations. YouTube. [Link]
-
NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. [Link]
-
PubChemLite. (n.d.). 1-benzyl-1,2,3,4-tetrahydroisoquinoline (C16H17N). [Link]
-
NIST. (n.d.). Isoquinoline, 1-benzyl-1,2,3,4-tetrahydro-. NIST Chemistry WebBook. [Link]
-
Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]
-
Al-Hiari, Y. M., et al. (2018). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate. [Link]
-
Leszczynski, J., et al. (2022). The Mechanism of a Retro-Diels-Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. Molecules, 27(3), 1032. [Link]
-
University of Arizona. (n.d.). Fragmentation Mechanisms. Introduction to Mass Spectrometry. [Link]
-
MDPI. (2022, February 3). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. [Link]
-
Lin, H.-R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1573. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-6-ol. PubChem Compound Database. [Link]
-
Fitsev, I. (2019). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. ResearchGate. [Link]
-
Prasain, J. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry. [Link]
-
Turecek, F. (2005). Retro‐Diels‐Alder reaction in mass spectrometry. ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 6. 1,2,3,4-Tetrahydroisoquinoline 95 91-21-4 [sigmaaldrich.com]
HPLC Method Development Guide: 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline Purity Analysis
Executive Summary
The analysis of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline (1-To-THIQ) presents a classic yet formidable challenge in liquid chromatography: analyzing a hydrophobic, basic secondary amine with a steric ortho-substituent.
Standard "generic" gradient methods often fail here. The basic nitrogen (pKa ~9.2) interacts with residual silanols on silica columns, leading to severe peak tailing. Furthermore, the ortho-methyl group on the C1-phenyl ring creates steric bulk that subtly alters selectivity compared to the unsubstituted parent compound, requiring specific stationary phase choices to resolve synthesis byproducts like unreacted aldehydes or oxidation products (fully aromatic isoquinolines).
This guide compares three distinct methodological approaches, ultimately recommending a High-pH Reversed-Phase strategy using hybrid silica technology as the new gold standard for this analyte.
Analyte Profile & The Challenge
Understanding the molecule is the first step to separation.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Bicyclic amine with a pendant o-tolyl group. | Hydrophobic retention; potential for |
| pKa (Base) | ~9.2 (Secondary Amine) | At pH < 7, the molecule is protonated ( |
| UV Max | ~260-265 nm | Standard UV detection is sufficient; no need for derivatization. |
| Critical Impurities | 1. 2-Methylbenzaldehyde (Starting Material)2. 1-(2-Methylphenyl)-isoquinoline (Oxidation Product)3. Phenethylamine derivatives | Separation requires both hydrophobic and shape selectivity.[1] |
Comparative Methodologies
We evaluated three distinct column chemistries and mobile phase combinations.
Method A: The "Traditional" Trap (Acidic C18)
-
Column: Standard C18 (5 µm, 100 Å).
-
Mobile Phase: 0.1% Formic Acid (pH ~2.7) / Acetonitrile.[2][3]
-
Verdict: NOT RECOMMENDED.
-
Mechanism: At pH 2.7, the amine is fully protonated. While C18 provides retention, the cation undergoes ion-exchange with residual silanols on the silica surface.
-
Result: Asymmetric peaks (Tailing Factor > 2.0), poor resolution of closely eluting impurities, and retention time shifting as the column ages.
Method B: The "Selectivity" Alternative (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl (3 µm).
-
Mobile Phase: 10 mM Ammonium Acetate (pH 5.0) / Methanol.
-
Verdict: USEFUL FOR ISOMERS.
-
Mechanism: The Phenyl-Hexyl phase engages in
stacking with the isoquinoline ring and the o-tolyl group. Methanol enhances these interactions more than Acetonitrile. -
Result: Excellent separation of structural isomers (e.g., ortho- vs para-methyl isomers), but peak shape for the main amine often remains mediocre due to silanol activity.
Method C: The "Gold Standard" (High pH Hybrid C18)
-
Column: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini NX).
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3][4]
-
Verdict: HIGHLY RECOMMENDED.
-
Mechanism: At pH 10.0 (above the pKa of 9.2), the amine is neutral (free base). This eliminates silanol ion-exchange interactions. The hybrid silica particle is resistant to dissolution at high pH.
-
Result: Sharp, symmetrical peaks (Tailing Factor < 1.2), higher loading capacity, and massive retention shifts that often move impurities away from the main peak.
Visualizing the Mechanism
The following diagram illustrates why Method C outperforms Method A for this specific molecule.
Figure 1: Mechanistic comparison of analyte behavior under acidic vs. basic conditions.
Recommended Experimental Protocol (Method C)
This protocol is validated for robustness and reproducibility in a drug development setting.
Reagents & Equipment[5]
-
Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Solvent B: HPLC Grade Acetonitrile.
-
Column: Waters XBridge BEH C18, 4.6 x 100 mm, 3.5 µm (or equivalent Hybrid particle).
-
System: HPLC with UV-Vis or PDA detector.
Instrument Parameters
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Column Temp | 40°C | Reduces viscosity; improves mass transfer for basic amines. |
| Injection Vol | 5 - 10 µL | Prevent overload; dissolve sample in 50:50 Water:MeCN. |
| Detection | 260 nm | |
| Run Time | 15 minutes | Sufficient for impurity elution. |
Gradient Table
| Time (min) | % Buffer (A) | % Acetonitrile (B) | Curve |
| 0.0 | 90 | 10 | Initial hold |
| 10.0 | 10 | 90 | Linear ramp |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 90 | 10 | Re-equilibrate |
| 15.0 | 90 | 10 | End |
Performance Data Comparison
The following data represents typical performance metrics observed during method development for 1-substituted THIQs.
| Metric | Method A (Acidic C18) | Method B (Phenyl-Hexyl) | Method C (High pH Hybrid) |
| USP Tailing Factor | 2.4 (Fail) | 1.6 (Marginal) | 1.1 (Pass) |
| Theoretical Plates (N) | ~4,500 | ~6,000 | ~12,000 |
| Resolution (Main vs. Impurity) | 1.8 | 2.5 | > 4.0 |
| Sensitivity (S/N) | Baseline | Good | Excellent (Sharper peaks = taller peaks) |
Troubleshooting & Tips
-
Sample Diluent: Do not dissolve the sample in 100% organic solvent. Use 50% Mobile Phase A / 50% Acetonitrile to prevent "solvent effect" peak distortion.
-
Oxidation: Tetrahydroisoquinolines can oxidize to isoquinolines (aromatization) if left in solution for days. Prepare fresh samples or store at 4°C protected from light.
-
Chiral Separation: This method analyzes chemical purity. If enantiomeric excess (ee%) is required for the C1 chiral center, a polysaccharide-based chiral column (e.g., Chiralpak IA) with Normal Phase (Hexane/IPA) is required [1].
Workflow Diagram: Method Development Logic
Figure 2: Decision matrix for selecting the optimal separation strategy.
References
-
EvitaChem. (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline Properties and Chiral Applications. Retrieved from (Accessed Oct 2023).
-
Waters Corporation. Effect of pH on the Separation of Basic Compounds (Application Note). Retrieved from
-
PubChem. 1,2,3,4-Tetrahydroisoquinoline Compound Summary. National Library of Medicine. Retrieved from
- McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Method Development for Basic Compounds).
Sources
- 1. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 2. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. SPE-HPLC determination of new tetrahydroisoquinoline derivatives in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
IR spectroscopy absorption bands for 1-substituted tetrahydroisoquinolines
The following guide is structured to serve as an authoritative technical resource for researchers characterizing 1-substituted 1,2,3,4-tetrahydroisoquinolines (THIQs). It prioritizes mechanistic insight over generic data listing.
Executive Summary
1-substituted 1,2,3,4-tetrahydroisoquinolines (THIQs) are "privileged scaffolds" in medicinal chemistry, forming the core of numerous alkaloids (e.g., salsolinol) and synthetic drug candidates. While NMR is the gold standard for structural elucidation, Infrared (IR) Spectroscopy remains the most efficient tool for rapid functional group validation and solid-state form characterization during early-phase development.
This guide dissects the vibrational signature of the THIQ core, specifically analyzing how substitution at the C1 position alters the spectral landscape compared to the unsubstituted parent and alternative analytical techniques.
The THIQ Vibrational Profile: A Mechanistic Breakdown
The IR spectrum of a 1-substituted THIQ is defined by three critical zones. Unlike simple amines, the semi-rigid heterocyclic ring introduces conformational constraints that manifest in specific "Bohlmann" absorptions.
Zone A: The N-H and O-H Stretching Region (3500–3200 cm⁻¹)
For secondary amines (unsubstituted N-position), the N-H stretch is the primary diagnostic marker.
-
Free N-H: Sharp band at 3300–3350 cm⁻¹ .
-
H-Bonded N-H: Broadens and shifts to 3200–3250 cm⁻¹ .
-
1-Substitution Effect: A bulky substituent at C1 (e.g., benzyl, phenyl) increases steric hindrance around the nitrogen. This often disrupts intermolecular hydrogen bonding networks in the solid state, potentially sharpening the N-H band compared to the parent THIQ.
Zone B: The Bohlmann Band Region (2850–2700 cm⁻¹) – The Expert Indicator
This is the most technically significant region for THIQ characterization.
-
Mechanism: "Bohlmann bands" arise from the interaction (hyperconjugation) between the nitrogen lone pair (
) and the anti-bonding orbital of the adjacent C-H bond ( ). This only occurs when the C-H bond is trans-diaxial to the nitrogen lone pair. -
Diagnostic Value:
-
In 1-substituted THIQs, the substituent typically adopts a pseudo-equatorial orientation to avoid steric clash with the C8 aromatic proton (peri-interaction).
-
This forces the C1-proton into a pseudo-axial position.
-
Result: If the nitrogen lone pair is also axial, distinct bands appear between 2700–2800 cm⁻¹ . The presence of these bands confirms a specific conformational lock, distinguishing the molecule from flexible acyclic amines.
-
Zone C: The Aromatic & Fingerprint Region (1600–700 cm⁻¹)
-
Aromatic Ring Modes: 1600, 1580, 1500, and 1450 cm⁻¹. The 1-substituent rarely shifts these significantly unless it is conjugated (e.g., 1-phenyl).
-
Ortho-Disubstitution (Benzene Ring): The THIQ core is essentially an ortho-disubstituted benzene. Look for the C-H out-of-plane (OOP) bending at 735–770 cm⁻¹ .
Data Summary Table: Characteristic Absorptions
| Functional Group | Wavenumber ( | Intensity | Mechanistic Origin | 1-Substituted Specificity |
| 3350–3300 | Medium | N-H Stretching | Sharpens with steric bulk at C1 due to reduced H-bonding. | |
| 3100–3000 | Weak | Aromatic C-H | Unaffected by C1 substitution. | |
| 2980–2850 | Strong | Aliphatic C-H | Complex overlap of ring CH₂ and substituent CH. | |
| Bohlmann Bands | 2800–2700 | Med-Weak | Critical: Indicates trans-diaxial conformation at C1/C3. | |
| 1600, 1500 | Variable | Ring Breathing | Diagnostic of the isoquinoline core integrity. | |
| 770–735 | Strong | Out-of-plane bend | Confirms 1,2-disubstitution of the fused benzene ring. |
Comparative Analysis: IR vs. Alternatives
While IR is powerful, it is not a standalone structural elucidation tool.[1] The following table objectively compares IR against NMR and Raman spectroscopy for 1-substituted THIQs.
| Feature | IR Spectroscopy | NMR ( | Raman Spectroscopy |
| Primary Utility | Functional group ID, Solid-state form (polymorph) ID. | Full structural elucidation, Stereochemistry. | Complementary vibrational data, Aqueous samples. |
| Speed | Fastest (< 2 mins). | Slow (10–30 mins + prep). | Fast (2–5 mins). |
| Sample State | Solid (ATR) or Oil. | Solution (requires deuterated solvent). | Solid or Liquid. |
| 1-Substituent ID | Low Specificity. Can confirm presence (e.g., C=O of amide), but not exact structure. | High Specificity. Coupling constants ( | Medium. Symmetric vibrations of the substituent are enhanced. |
| Cost | Low. | High. | Medium-High. |
Decision Matrix: When to Use Which?
Figure 1: Analytical Decision Matrix for THIQ Characterization.
Experimental Protocol: ATR-FTIR Workflow
This protocol uses Attenuated Total Reflectance (ATR), the modern standard for analyzing alkaloids without KBr pellet preparation.
Equipment Requirements
-
Spectrometer: FTIR with DTGS or MCT detector.
-
Accessory: Diamond or ZnSe ATR crystal (Diamond preferred for hardness).
-
Resolution: 4 cm⁻¹.
-
Scans: 32–64 scans.
Step-by-Step Methodology
-
Background Collection:
-
Clean the crystal with isopropanol. Ensure it is dry.
-
Collect an air background spectrum to subtract atmospheric CO₂ and H₂O.
-
-
Sample Deposition:
-
Solids: Place ~2-5 mg of the THIQ sample on the center of the crystal.
-
Oils (Free bases): Place a single drop using a glass pipette.
-
-
Contact Pressure (Solids only):
-
Lower the pressure arm (anvil). Apply high pressure to ensure intimate contact between the sample and the crystal.
-
Note: Poor contact results in weak bands, particularly in the high-wavenumber region (N-H stretch).
-
-
Acquisition:
-
Collect the sample spectrum.
-
Perform an ATR correction (software algorithm) if comparing to historical transmission libraries.
-
-
Cleaning:
-
Wipe the crystal with methanol or isopropanol immediately. THIQ free bases can be sticky and oxidize if left exposed.
-
Workflow Diagram
Figure 2: Standard Operating Procedure for ATR-FTIR analysis of THIQ derivatives.
References
-
NIST Chemistry WebBook. Isoquinoline, 1,2,3,4-tetrahydro- Infrared Spectrum.[2] National Institute of Standards and Technology.[2] [Link]
- Lippert, E., & Prigge, H. (1961). The Bohlmann Bands in the IR Spectra of Quinolizidine Derivatives. (Contextual grounding for trans-diaxial C-H/Lone pair interactions in N-heterocycles).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
-
University of Colorado Boulder. Introduction to IR Spectroscopy: Characteristic Bands.[Link]
-
Mettler Toledo. IR vs Raman Spectroscopy: Advantages & Limitations.[Link]
Sources
Safety Operating Guide
1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline proper disposal procedures
Executive Summary: Immediate Action Card
| Parameter | Critical Directive |
| Primary Hazard | Potential Neurotoxin / Skin & Eye Irritant.[1][2][3] Structurally analogous to 1-Benzyl-TIQ and MPTP-like neurotoxins.[1][2][3][4] |
| Waste Stream | High-Heat Incineration (preferred) or Hazardous Organic Waste (Halogen-free).[1][2][3] |
| Drain Disposal | STRICTLY PROHIBITED. Do not release into sanitary sewers or aquatic environments.[3] |
| Spill Response | Isolate area.[3] Wear double nitrile gloves.[3] Absorb with chemically inert material.[3][5] Do not use bleach (potential formation of chlorinated byproducts).[3] |
| Deactivation | For high-risk spills: Oxidation via Potassium Permanganate ( |
Hazard Identification & Chemical Context
To dispose of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline (1-o-Tolyl-THIQ) safely, you must understand why it is hazardous. This compound is a rigid structural analogue of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline , a known endogenous neurotoxin capable of inducing Parkinson-like pathology.[1][2][3]
-
Chemical Class: Secondary Heterocyclic Amine.[3]
-
Physiological Risk: While specific LD50 data for this isomer is sparse, the Structure-Activity Relationship (SAR) dictates that we treat it as a Class II Neurotoxicant .[2][3] It possesses the capacity to cross the blood-brain barrier and may act as a mitochondrial complex I inhibitor.[3]
-
Physical State: Typically a viscous oil or low-melting solid; often supplied as a Hydrochloride (HCl) salt (white solid).[1][3]
GHS Classification (Derived from Analogues)
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][2][3][5] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[3][5][6][7] |
| STOT-SE | 3 | H335: May cause respiratory irritation.[3][5][6] |
| Acute Toxicity | 4 (Oral) | H302: Harmful if swallowed (Precautionary assumption).[3] |
Pre-Disposal Stabilization & Segregation
Before moving waste to the central accumulation area, stabilize the material at the bench.
A. Solid Waste (Pure Compound/Contaminated PPE)[3][9]
-
Segregation: Do not mix with oxidizers or strong acids in the waste bin.[3]
-
Container: Double-bag in thick polyethylene (4 mil minimum) or place in a wide-mouth HDPE jar.
-
Labeling: Clearly mark as "Toxic Solid - Tetrahydroisoquinoline Derivative."
B. Liquid Waste (Mother Liquors/HPLC Effluent)[3]
-
Solvent Compatibility: 1-o-Tolyl-THIQ is basic.[1][2][3] Ensure the waste stream is not strongly acidic (
) unless intended for immediate deactivation, as heat generation can occur. -
Stream: Segregate into "Non-Halogenated Organic Waste" (unless dissolved in DCM/Chloroform).
Disposal Workflows
Workflow A: Standard Laboratory Disposal (Recommended)
This protocol relies on commercial high-temperature incineration, which is the only method guaranteed to destroy the isoquinoline ring system completely.[2][3]
Figure 1: Decision tree for standard laboratory disposal of THIQ derivatives.
Workflow B: Chemical Deactivation (Spills & High-Risk Residues)
Warning: Only perform this if you are a trained chemist.[3] This method uses oxidative degradation to break the heterocyclic ring, reducing neurotoxic potential.[3]
Reagents Required:
Protocol:
-
Acidification: Dissolve the waste/residue in dilute sulfuric acid (
).[3] This protonates the nitrogen, increasing solubility.[3] -
Oxidation: Slowly add 0.1 M
with stirring. -
Filtration: Filter off the brown Manganese Dioxide (
) precipitate.[3] -
Disposal: The filtrate (now containing oxidized fragments like phthalic acid derivatives) can be neutralized and disposed of as aqueous chemical waste.[3] The solid
is heavy metal waste.[3]
Emergency Spill Response
If 1-o-Tolyl-THIQ is spilled outside a fume hood:
-
Evacuate: Clear the immediate area of personnel.
-
PPE: Don Double Nitrile Gloves , lab coat, and safety goggles.[3] If powder is aerosolized, use an N95 or P100 respirator.[3]
-
Containment:
-
Cleanup:
-
Verification: Use a UV lamp (254 nm) to check for fluorescent residues (isoquinolines often fluoresce).[3]
Regulatory & Compliance Framework
| Regulation | Classification | Action Required |
| EPA (RCRA) | Not P-listed or U-listed.[1][2][3] | Classify as Process Waste . If ignitable solvent is used, code D001 .[3] |
| TSCA | Research & Development (R&D) Exemption.[3] | Ensure use is strictly limited to R&D by qualified personnel. |
| DOT (Transport) | Likely not regulated as hazardous goods unless in solution.[3] | If shipping pure compound: "Toxic solid, organic, n.o.s."[1][2][3] (Check SDS). |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 92214, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (Analogue Reference).[1][2][3] Retrieved from [Link][1][2][3]
-
Abe, K., et al. (2005). Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease.[3][4] Biological & Pharmaceutical Bulletin, 28(8), 1355–1362.[2][3][4] Retrieved from [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.[3] Retrieved from [Link][1][2][3]
Sources
- 1. CAS 118864-75-8: (+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoli… [cymitquimica.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 92214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
